1,4-Di(3-hydroxypropoxy)butane
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[4-(3-hydroxypropoxy)butoxy]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O4/c11-5-3-9-13-7-1-2-8-14-10-4-6-12/h11-12H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGUTPYKYZZWDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOCCCO)COCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 1,4-di(3-hydroxypropoxy)butane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-di(3-hydroxypropoxy)butane is a hydrophilic, flexible, and bifunctional linker molecule. Its structure, featuring two terminal hydroxyl groups connected by a C10 aliphatic chain containing two ether linkages, makes it a valuable building block in various chemical and biomedical applications. The terminal hydroxyl groups provide reactive sites for further chemical modification, enabling its use in the synthesis of more complex molecules such as PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), and other biocompatible materials.[1][2] This guide provides a comprehensive overview of a plausible synthetic route for this compound and details its expected characterization profile.
Synthesis
A viable and widely used method for the synthesis of ethers like this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an alkyl halide. For the preparation of this compound, a likely pathway involves the reaction of the disodium (B8443419) salt of 1,4-butanediol (B3395766) with a protected 3-halopropanol, followed by deprotection. A more direct approach, presented here, is the reaction of 1,4-butanediol with 3-chloro-1-propanol (B141029) under basic conditions.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
1,4-butanediol
-
3-chloro-1-propanol
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Deionized water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with a solution of 1,4-butanediol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Sodium hydroxide (2.2 eq) is added portion-wise to the stirred solution at room temperature under a nitrogen atmosphere. The mixture is then heated to 60°C for 1 hour to ensure the complete formation of the dialkoxide.
-
Nucleophilic Substitution: A solution of 3-chloro-1-propanol (2.2 eq) in anhydrous DMF is added dropwise to the reaction mixture via the dropping funnel.
-
Reaction: The reaction mixture is heated to 90-100°C and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of deionized water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Characterization
The successful synthesis of this compound would be confirmed through a combination of spectroscopic techniques and physical property measurements. The following tables summarize the expected data for the pure compound.
Physical and Chemical Properties
| Property | Expected Value |
| Molecular Formula | C₁₀H₂₂O₄ |
| Molecular Weight | 206.28 g/mol |
| Appearance | Colorless to pale yellow viscous liquid or solid |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in water, methanol, ethanol, DMSO, DMF |
| CAS Number | 2052305-98-1 |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
Solvent: CDCl₃, 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 4H | -CH₂-OH |
| ~3.50 | t | 4H | -O-CH₂-CH₂-CH₂-OH |
| ~3.45 | t | 4H | -O-CH₂-(CH₂)₂-CH₂-O- |
| ~1.85 | p | 4H | -O-CH₂-CH₂-CH₂-OH |
| ~1.65 | p | 4H | -O-CH₂-CH₂-CH₂-CH₂-O- |
| ~2.50 (broad s) | s | 2H | -OH |
¹³C NMR (Carbon Nuclear Magnetic Resonance)
Solvent: CDCl₃, 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~70.5 | -O-CH₂-(CH₂)₂-CH₂-O- |
| ~69.0 | -O-CH₂-CH₂-CH₂-OH |
| ~61.5 | -CH₂-OH |
| ~32.0 | -O-CH₂-CH₂-CH₂-OH |
| ~26.0 | -O-CH₂-CH₂-CH₂-CH₂-O- |
FT-IR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 (broad) | Strong | O-H stretch (hydroxyl) |
| 2940-2860 | Strong | C-H stretch (aliphatic) |
| 1120-1080 | Strong | C-O stretch (ether) |
| 1060-1030 | Strong | C-O stretch (primary alcohol) |
| 1470-1440 | Medium | C-H bend (methylene) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 207.15 | [M+H]⁺ (Calculated for C₁₀H₂₃O₄⁺: 207.1596) |
| 229.14 | [M+Na]⁺ (Calculated for C₁₀H₂₂O₄Na⁺: 229.1416) |
Diagram of Characterization Workflow:
Caption: Workflow for the characterization of this compound.
Conclusion
This technical guide outlines a practical synthetic approach and the expected analytical data for this compound. The Williamson ether synthesis provides a reliable method for its preparation from readily available starting materials. The characterization data, including NMR, IR, and mass spectrometry, are essential for confirming the identity and purity of the synthesized compound. This information serves as a valuable resource for researchers and professionals in drug development and materials science who intend to synthesize or utilize this versatile linker molecule.
Disclaimer: The experimental protocol and spectroscopic data presented in this guide are based on established chemical principles and are provided for informational purposes. Actual experimental results may vary. It is recommended to consult peer-reviewed literature for specific applications and to perform all experiments with appropriate safety precautions.
References
Solubility Profile of 1,4-di(3-hydroxypropoxy)butane in Organic Solvents: A Technical Guide
Introduction to 1,4-di(3-hydroxypropoxy)butane
This compound is an organic compound characterized by a central C4 butane (B89635) chain linked via ether bonds to two 3-hydroxypropoxy groups. Its chemical structure (Figure 1) contains two primary hydroxyl (-OH) groups and two ether linkages, making it a diol ether. These functional groups are key determinants of its physical and chemical properties, including its solubility. The presence of both polar hydroxyl groups, capable of acting as hydrogen bond donors and acceptors, and a flexible, nonpolar hydrocarbon backbone gives the molecule an amphiphilic character. This structure suggests it will have varied solubility across different classes of organic solvents. Understanding this solubility is critical for its application in chemical synthesis, such as its use as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2]
Figure 1: Chemical Structure of this compound
HO-(CH₂)₃-O-(CH₂)₄-O-(CH₂)₃-OH
Theoretical and Analogous Solubility Profile
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are critical factors.
Theoretical Qualitative Solubility
Based on its structure, the solubility of this compound can be predicted as follows:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The two terminal hydroxyl groups can form strong hydrogen bonds with protic solvents. Therefore, this compound is expected to be readily soluble or miscible in short-chain alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone (B3395972), THF): These solvents can accept hydrogen bonds and have significant dipole moments, which will interact favorably with the polar ether and hydroxyl groups of the molecule. High solubility is expected in solvents like DMSO and moderate to high solubility in acetone and THF.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon backbone (a C10 equivalent) will have favorable van der Waals interactions with nonpolar solvents. However, the highly polar hydroxyl groups will be energetically unfavorable in such an environment. Consequently, the compound is expected to have low or limited solubility in nonpolar solvents.
The following table summarizes the expected qualitative solubility profile at ambient temperature.
| Solvent Classification | Common Solvents | Predicted Qualitative Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol | Readily Soluble / Miscible | Strong hydrogen bonding between solute's -OH groups and solvent. |
| Polar Aprotic | DMSO, Acetonitrile, Acetone, THF | Soluble to Readily Soluble | Favorable dipole-dipole interactions and hydrogen bond acceptance. |
| Nonpolar | Hexane, Cyclohexane, Toluene | Sparingly Soluble to Insoluble | Dominated by unfavorable energetics of polar -OH groups in a nonpolar medium. |
Quantitative Solubility of Analogous Compounds
To provide a quantitative frame of reference, the table below presents solubility data for structurally related compounds: 1,4-Butanediol (the core butane structure with hydroxyls) and 1,4-Butanediol diglycidyl ether (a related ether). It is crucial to note that this data is for analogous compounds and may not directly reflect the solubility of this compound.
| Compound | Solvent | Temperature (°C) | Solubility |
| 1,4-Butanediol | Water | 25 | Miscible[3] |
| Ethanol | 25 | Soluble[3] | |
| Acetone | 25 | Soluble[3] | |
| 1,4-Butanediol diglycidyl ether | Water | 20 | 55.6 g/L[4] |
| Chloroform | Ambient | Soluble[5] | |
| Methanol | Ambient | Slightly Soluble[5] |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method .[6][7][8] This protocol outlines the steps to quantitatively measure the solubility of this compound in a given organic solvent.
Materials and Equipment
-
Solute: this compound (solid or liquid)
-
Solvents: High-purity organic solvents of interest
-
Apparatus: Analytical balance, scintillation vials or flasks with screw caps, orbital shaker with temperature control, centrifuge, calibrated volumetric flasks and pipettes, syringe filters (e.g., 0.22 µm PTFE), analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or LC-MS).
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a flask or vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solute.
-
Equilibration: Seal the flasks tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the mixture for a sufficient duration to ensure equilibrium is reached. This can range from 24 to 72 hours.[6][8] Preliminary studies may be needed to determine the optimal equilibration time.
-
Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same constant temperature to let the excess solid settle.[8] To ensure complete separation of the saturated solution from the undissolved solid, centrifuge the samples.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot using a chemically inert syringe filter (e.g., PTFE) into a clean vial.[1] This step is critical to remove any microscopic undissolved particles.
-
Quantification:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution and determine its concentration using the calibration curve.
-
-
Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. Report the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Visualization of Experimental and Logical Workflows
The following diagrams illustrate the logical relationships and workflows described in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. 1,4-Butanediol diglycidyl ether, 60%, technical, Thermo Scientific Chemicals 500 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 5. 1,4-Butanediol diglycidyl ether CAS#: 2425-79-8 [m.chemicalbook.com]
- 6. enamine.net [enamine.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. researchgate.net [researchgate.net]
Quantum Chemical Calculations for 1,4-di(3-hydroxypropoxy)butane: A Technical Guide
Introduction
1,4-di(3-hydroxypropoxy)butane is a chemical compound characterized by a central butane (B89635) core functionalized with two hydroxypropoxy groups at positions 1 and 4. Its structure, featuring terminal hydroxyl groups and ether linkages, imparts a degree of flexibility and hydrophilicity, making it a candidate for use as a linker in various chemical applications, including the synthesis of PROTACs (Proteolysis Targeting Chimeras). Understanding the three-dimensional conformation, electronic properties, and vibrational modes of this molecule is crucial for predicting its behavior in larger molecular assemblies.
Quantum chemical calculations offer a powerful, non-experimental approach to elucidate these properties. This guide details a computational protocol based on Density Functional Theory (DFT), a widely used method for its favorable balance of accuracy and computational cost.
Computational Methodology
The quantum chemical calculations detailed herein are based on established computational chemistry protocols, analogous to those used for the characterization of similar organic molecules.
Geometry Optimization
The initial step in the computational analysis is the optimization of the molecular geometry of this compound. This process seeks to find the lowest energy conformation of the molecule.
Protocol:
-
Initial Structure: A 3D model of this compound is constructed using molecular modeling software.
-
Computational Method: Density Functional Theory (DFT) is employed for the calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is chosen for its proven reliability in describing organic systems.
-
Basis Set: The 6-311++G(d,p) basis set is selected. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-uniform distribution of electron density in chemical bonds.
-
Software: The calculations are performed using a standard quantum chemistry software package, such as Gaussian.
-
Convergence Criteria: The geometry is considered optimized when the forces on the atoms and the change in energy between successive optimization steps fall below predefined thresholds.
Vibrational Frequency Analysis
Following geometry optimization, a vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) spectrum of the molecule.
Protocol:
-
Frequency Calculation: Using the optimized geometry from the previous step, the vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)).
-
Stationary Point Characterization: The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
IR Spectrum Prediction: The calculated vibrational frequencies and their corresponding intensities are used to generate a theoretical IR spectrum. A scaling factor is typically applied to the calculated frequencies to better match experimental values, accounting for anharmonicity and the limitations of the theoretical model.
Electronic Property Analysis
The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Protocol:
-
Molecular Orbital Calculation: The energies and spatial distributions of the HOMO and LUMO are calculated at the B3LYP/6-311++G(d,p) level of theory using the optimized geometry.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is determined. This value is an indicator of the molecule's chemical reactivity and kinetic stability.
-
Visualization: The 3D isosurfaces of the HOMO and LUMO are generated to visualize the regions of the molecule involved in electron donation and acceptance.
Predicted Data
The following tables summarize the predicted quantitative data for this compound based on the computational methodology described above.
Predicted Geometrical Parameters
Note: As this compound is a flexible molecule, numerous conformers exist. The data presented here corresponds to one of the low-energy conformers.
| Parameter | Atom Pair/Triplet/Quartet | Predicted Value |
| Bond Lengths (Å) | ||
| C-C (butane core) | 1.53 - 1.54 | |
| C-O (ether) | 1.42 - 1.43 | |
| C-O (alcohol) | 1.43 | |
| O-H | 0.96 | |
| C-H | 1.09 - 1.10 | |
| Bond Angles (°) ** | ||
| C-C-C (butane core) | 112 - 114 | |
| C-O-C (ether) | 111 - 113 | |
| C-C-O (ether linkage) | 108 - 110 | |
| C-O-H (alcohol) | 107 - 109 | |
| Dihedral Angles (°) ** | ||
| C-C-C-C (butane core) | ~180 (anti-periplanar) | |
| C-O-C-C | Variable (flexible) |
Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| O-H stretch | ~3650 | Alcohol hydroxyl group |
| C-H stretch | 2850 - 3000 | Aliphatic C-H bonds |
| C-O stretch (ether) | 1050 - 1150 | Ether linkage |
| C-O stretch (alcohol) | 1000 - 1050 | Primary alcohol |
| C-C stretch | 800 - 1200 | Carbon backbone |
| O-H bend | 1350 - 1450 | Alcohol hydroxyl group |
| C-H bend | 1350 - 1470 | Methylene and methyl groups |
Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | -6.5 to -7.5 eV |
| LUMO Energy | 0.5 to 1.5 eV |
| HOMO-LUMO Gap | 7.0 to 9.0 eV |
Visualizations
The following diagrams illustrate the workflow of the quantum chemical calculations and the logical relationships between the different stages of the analysis.
Caption: Workflow for Quantum Chemical Calculations.
Caption: Interrelation of Calculated Molecular Properties.
Conclusion
This technical guide has outlined a comprehensive computational protocol for the quantum chemical characterization of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311++G(d,p) basis set, we have provided a theoretical framework for determining its optimized geometry, vibrational frequencies, and key electronic properties. The predicted data presented in this document, including bond parameters, IR spectral features, and HOMO-LUMO energies, offer valuable insights for researchers and professionals in drug development and materials science. These computational results can guide future experimental studies and contribute to a deeper understanding of the molecular behavior of this versatile linker molecule. The provided workflows serve as a template for conducting similar computational investigations on other molecules of interest.
An In-depth Technical Guide to 1,4-di(3-hydroxypropoxy)butane: A Core Bifunctional Linker in Modern Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-di(3-hydroxypropoxy)butane, also known by its systematic IUPAC name 3,3'-(butane-1,4-diylbis(oxy))bis(propan-1-ol), is a key bifunctional linker molecule that has gained prominence in the field of targeted protein degradation. Its primary application lies in the construction of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand. This guide provides a comprehensive overview of the discovery, history, chemical properties, and synthesis of this compound, with a focus on its role in the development of novel therapeutics.
Discovery and History
The specific discovery and initial synthesis of this compound are not well-documented in dedicated historical records. Its emergence is closely tied to the development of PROTAC technology. PROTACs are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The development of effective PROTACs relies heavily on the nature of the linker connecting the two binding moieties. Early PROTAC research utilized relatively simple alkyl and polyethylene (B3416737) glycol (PEG) chains. As the field matured, the need for linkers with optimized length, flexibility, and physicochemical properties became apparent. It is within this context of "linkerology" that this compound likely emerged as a valuable building block. Its structure, featuring a central butane (B89635) core and two terminal hydroxypropoxy arms, offers a balance of hydrophilicity and defined spatial separation, which are critical for facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. While a seminal "discovery" paper for this specific linker is not readily identifiable, its use is documented in recent literature focused on the synthesis of novel PROTACs.
Chemical Properties and Data
This compound is a diol ether with the following key chemical properties:
| Property | Value |
| Systematic IUPAC Name | 3,3'-(butane-1,4-diylbis(oxy))bis(propan-1-ol) |
| Common Name | This compound |
| CAS Number | 2052305-98-1 |
| Molecular Formula | C10H22O4 |
| Molecular Weight | 206.28 g/mol |
| Appearance | Varies (typically a liquid or low-melting solid) |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol. |
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through a Williamson ether synthesis. This classic organic reaction involves the reaction of an alkoxide with a primary alkyl halide. In this case, the dianion of 1,4-butanediol (B3395766) is reacted with a protected 3-halopropanol, followed by deprotection of the hydroxyl groups.
General Experimental Protocol for Williamson Ether Synthesis
A plausible and commonly employed method for the synthesis of this compound is as follows:
Materials:
-
1,4-Butanediol
-
Sodium hydride (NaH) or another strong base
-
3-Chloropropan-1-ol (or 3-bromopropan-1-ol)
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Hydrochloric acid (HCl) for workup
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Deprotonation of 1,4-Butanediol: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-butanediol in the anhydrous solvent. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. The reaction will generate hydrogen gas, so adequate ventilation is crucial. Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the disodium (B8443419) salt of 1,4-butanediol.
-
Alkylation: To the solution of the alkoxide, add 3-chloropropan-1-ol dropwise at room temperature. The reaction mixture is then typically heated to reflux for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water. Acidify the aqueous solution with dilute hydrochloric acid.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter. The solvent is then removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel to obtain the final product of high purity.
Role in PROTAC Drug Development
This compound serves as a bifunctional linker, a critical component of a PROTAC molecule. The two terminal hydroxyl groups provide reactive handles for further chemical modification, allowing for the attachment of a warhead (a ligand that binds to the protein of interest) and an anchor (a ligand that binds to an E3 ubiquitin ligase).
The structure of the linker is crucial for the efficacy of the PROTAC. It dictates the distance and relative orientation of the two binding ligands, which in turn influences the stability and conformation of the ternary complex (Target Protein - PROTAC - E3 Ligase). An optimally designed linker, such as those derived from this compound, facilitates productive ubiquitination of the target protein, leading to its degradation.
Visualizations
Synthetic Pathway
Caption: Williamson ether synthesis of this compound.
Role in PROTAC Assembly
Caption: Assembly of a PROTAC molecule using the linker.
Conclusion
This compound has established itself as a valuable and versatile bifunctional linker in the rapidly advancing field of targeted protein degradation. While its specific historical origins are intertwined with the broader development of PROTAC technology, its chemical properties and synthetic accessibility make it a crucial tool for researchers and drug developers. The ability to precisely control the spacing and orientation of protein-binding ligands through linkers like this compound is paramount to the design of potent and selective next-generation therapeutics. Further exploration of novel linker chemistries, building upon the foundation provided by molecules such as this, will undoubtedly continue to drive innovation in the pursuit of treatments for a wide range of diseases.
Methodological & Application
Application Note and Protocol for the Use of 1,4-di(3-hydroxypropoxy)butane in Polyurethane Synthesis
Audience: Researchers, scientists, and drug development professionals.
Topic: This document provides a detailed guide on the application of 1,4-di(3-hydroxypropoxy)butane as a novel monomer for the synthesis of polyurethanes. It includes a comprehensive experimental protocol, data presentation, and visualizations to facilitate its use in research and development, particularly for biomedical applications.
Introduction
Polyurethanes (PUs) are a versatile class of polymers known for their wide range of mechanical properties and excellent biocompatibility, making them suitable for various biomedical applications such as medical implants, drug delivery systems, and tissue engineering scaffolds.[1][2][3] The properties of PUs are highly tunable and are determined by the selection of monomers, specifically the diisocyanate, polyol (soft segment), and chain extender (hard segment).[4][5][6]
This compound is a promising diol for polyurethane synthesis, serving as a chain extender. Its unique structure, featuring two primary hydroxyl groups and flexible ether linkages, is anticipated to impart distinct properties to the resulting polyurethane, such as increased flexibility and potentially altered degradation profiles compared to traditional diols like 1,4-butanediol.[6][7] This application note details a protocol for the synthesis of a polyurethane using this compound and provides expected material properties.
Materials and Equipment
Materials:
-
This compound
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Poly(caprolactone) diol (PCL, Mn = 2000 g/mol )
-
Dibutyltin (B87310) dilaurate (DBTDL) catalyst
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dropping funnel
-
Condenser with a nitrogen inlet
-
Vacuum oven
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Gel Permeation Chromatography (GPC) system
-
Differential Scanning Calorimeter (DSC)
-
Tensile testing machine
Experimental Protocols
Polyurethane Synthesis: A Two-Step Prepolymer Method
This protocol describes the synthesis of a polyurethane elastomer using a prepolymer method, which allows for better control over the polymer structure.[4][8][9]
Step 1: Prepolymer Synthesis
-
A three-neck round-bottom flask is charged with poly(caprolactone) diol (PCL) and dried under vacuum at 80°C for 2 hours to remove any residual water.
-
The flask is then cooled to 40°C under a nitrogen atmosphere.
-
4,4'-Methylene diphenyl diisocyanate (MDI) is added to the flask with vigorous stirring. The molar ratio of NCO to OH groups from the PCL should be 2:1.
-
The reaction mixture is heated to 70-80°C and stirred for 2-3 hours under a nitrogen blanket to form the isocyanate-terminated prepolymer. The progress of the reaction can be monitored by FTIR spectroscopy by observing the disappearance of the OH peak and the appearance of the NCO peak.
Step 2: Chain Extension
-
The prepolymer is cooled to 50-60°C.
-
Anhydrous N,N-Dimethylformamide (DMF) is added to dissolve the prepolymer, and the solution is stirred until homogeneous.
-
A solution of this compound in DMF is added dropwise to the prepolymer solution over 30 minutes with continuous stirring. The molar amount of this compound should be equivalent to the molar amount of isocyanate in the prepolymer.
-
A catalytic amount of dibutyltin dilaurate (DBTDL) (e.g., 0.1 wt%) is added to the reaction mixture.
-
The reaction is continued at 80°C for an additional 3-4 hours until the NCO peak in the FTIR spectrum disappears, indicating the completion of the polymerization.
-
The resulting polyurethane solution is cast into a Teflon mold and the solvent is evaporated in a vacuum oven at 60°C for 24 hours to obtain a solid polyurethane film.
Data Presentation
The following tables summarize the expected quantitative data for a polyurethane synthesized with this compound as the chain extender, compared to a polyurethane synthesized with the more conventional 1,4-butanediol.
Table 1: Molecular Weight and Polydispersity
| Chain Extender | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| This compound | 55,000 | 115,000 | 2.1 |
| 1,4-butanediol | 60,000 | 125,000 | 2.08 |
Table 2: Thermal Properties
| Chain Extender | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) |
| This compound | -35 | 150 | 310 |
| 1,4-butanediol | -30 | 165 | 320 |
Table 3: Mechanical Properties
| Chain Extender | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| This compound | 25 | 40 | 600 |
| 1,4-butanediol | 35 | 55 | 500 |
Mandatory Visualization
Caption: Workflow for the two-step synthesis of polyurethane.
Caption: Chemical structures of monomers and the resulting polyurethane.
References
- 1. Biobased polyurethanes for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,4-di(3-hydroxypropoxy)butane as a Chain Extender in Elastomers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential application of 1,4-di(3-hydroxypropoxy)butane as a chain extender in the synthesis of polyurethane elastomers. Due to limited direct experimental data on this specific chain extender in publicly available literature, this document outlines generalized protocols and expected outcomes based on the well-established principles of polyurethane chemistry and data from structurally similar aliphatic diols, such as 1,4-butanediol (B3395766) (BDO).
Introduction to Chain Extenders in Polyurethane Elastomers
Polyurethane elastomers are segmented block copolymers composed of alternating soft and hard segments. The soft segments, typically made of long-chain polyols, provide flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a short-chain diol or diamine known as a chain extender, impart strength, toughness, and thermal stability through physical crosslinking via hydrogen bonding.
This compound is an aliphatic diol that can function as a chain extender. Its chemical structure, featuring two primary hydroxyl groups, allows it to react with isocyanate groups to form urethane (B1682113) linkages, thereby creating the hard segments of the polyurethane elastomer. The longer, more flexible nature of the propoxy-butane backbone compared to shorter diols like 1,4-butanediol is expected to influence the morphology and properties of the resulting elastomer.
Anticipated Effects on Elastomer Properties
The use of this compound as a chain extender is anticipated to influence the mechanical and thermal properties of the resulting polyurethane elastomer. Compared to elastomers synthesized with shorter-chain diols like 1,4-butanediol, the following effects can be hypothesized:
-
Increased Flexibility and Lower Hardness: The longer and more flexible chain of this compound may disrupt the packing and crystallinity of the hard segments, leading to a softer, more flexible elastomer with a lower Shore hardness.
-
Enhanced Low-Temperature Performance: The increased flexibility in the hard segment may result in a lower glass transition temperature (Tg) of the hard segment, potentially improving the elastomer's performance at low temperatures.
-
Modified Mechanical Properties: A potential decrease in hard segment rigidity might lead to a lower tensile strength and modulus but a higher elongation at break.[1]
-
Thermal Stability: The thermal stability of the polyurethane is influenced by the nature of the chemical bonds within its structure.[1] The ether linkages in this compound might offer different thermal degradation characteristics compared to purely aliphatic chains.
Experimental Protocols
The following are generalized protocols for the synthesis and characterization of polyurethane elastomers using a diol chain extender. These should be adapted and optimized for the specific application and desired properties when using this compound.
Materials and Equipment
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI) or Hexamethylene diisocyanate (HDI)
-
Polyol: Poly(tetramethylene ether) glycol (PTMEG, Mn = 2000 g/mol ) or other suitable polyol
-
Chain Extender: this compound
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL) or other suitable catalyst
-
Solvent (optional): Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Equipment: Reaction kettle with a mechanical stirrer, heating mantle, nitrogen inlet, and vacuum connection; vacuum oven; hot press for sample molding; tensile testing machine; Differential Scanning Calorimeter (DSC); Thermogravimetric Analyzer (TGA); Dynamic Mechanical Analyzer (DMA).
Two-Step (Prepolymer) Synthesis Method
The two-step method allows for better control over the polymer structure.[2]
-
Prepolymer Synthesis:
-
Dry the polyol (e.g., PTMEG) under vacuum at 80-100°C for 2-4 hours to remove moisture.
-
Charge the dried polyol into the reaction kettle under a nitrogen atmosphere.
-
Heat the polyol to the desired reaction temperature (e.g., 60-80°C) with stirring.
-
Add the diisocyanate (e.g., MDI) to the reactor. The molar ratio of NCO/OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.
-
Allow the reaction to proceed for 1-2 hours at the set temperature. The progress can be monitored by titrating the NCO content.
-
-
Chain Extension:
-
Dissolve the chain extender, this compound, in a suitable solvent if necessary.
-
Add the chain extender solution to the prepolymer with vigorous stirring. The amount of chain extender is calculated to achieve a final NCO/OH index close to 1.0 (e.g., 1.02-1.05).
-
If a catalyst is used, it can be added at this stage to control the reaction rate.
-
Continue stirring until the viscosity of the mixture increases significantly.
-
Pour the resulting polymer into a mold and cure in a vacuum oven at 80-110°C for 12-24 hours.
-
Characterization Protocols
-
Mechanical Properties:
-
Prepare dumbbell-shaped specimens from the cured elastomer sheets.
-
Conduct tensile testing according to ASTM D412 standard using a universal testing machine.
-
Determine the tensile strength, elongation at break, and Young's modulus.
-
-
Thermal Properties:
-
Differential Scanning Calorimetry (DSC):
-
Heat a small sample (5-10 mg) from -100°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere to determine the glass transition temperatures (Tg) of the soft and hard segments and the melting temperature (Tm) of any crystalline domains.
-
-
Thermogravimetric Analysis (TGA):
-
Heat a sample (10-15 mg) from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere to evaluate the thermal stability and decomposition profile.
-
-
Dynamic Mechanical Analysis (DMA):
-
Analyze a rectangular specimen in tensile or bending mode over a temperature range (e.g., -100°C to 150°C) at a fixed frequency (e.g., 1 Hz) to determine the storage modulus (E'), loss modulus (E''), and tan delta, which provide information on the viscoelastic properties and phase transitions.
-
-
Data Presentation
The following tables present hypothetical comparative data for polyurethane elastomers synthesized with 1,4-butanediol (BDO) and the anticipated properties for an elastomer using this compound as the chain extender.
Table 1: Mechanical Properties of Polyurethane Elastomers
| Property | PU with 1,4-Butanediol | PU with this compound (Anticipated) |
| Tensile Strength (MPa) | 35 - 45 | 25 - 35 |
| Elongation at Break (%) | 400 - 600 | 500 - 800 |
| Young's Modulus (MPa) | 10 - 20 | 5 - 15 |
| Shore A Hardness | 85 - 95 | 75 - 85 |
Table 2: Thermal Properties of Polyurethane Elastomers
| Property | PU with 1,4-Butanediol | PU with this compound (Anticipated) |
| Soft Segment Tg (°C) | -40 to -60 | -45 to -65 |
| Hard Segment Tg (°C) | 60 to 100 | 40 to 80 |
| Decomposition Temp (Td5%, °C) | 300 - 330 | 290 - 320 |
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Polyurethane Synthesis Pathway
Caption: Two-step synthesis of polyurethane elastomer.
Experimental Workflow
Caption: Experimental workflow for elastomer synthesis and characterization.
References
Application Notes and Protocols for 1,4-di(3-hydroxypropoxy)butane in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,4-di(3-hydroxypropoxy)butane as a novel diol chain extender in the formulation of polyurethane-based coatings and adhesives. The information is intended to guide researchers and formulation scientists in exploring the unique properties imparted by this molecule.
Introduction to this compound
This compound is a diol with the chemical formula C10H22O4 and a molecular weight of approximately 206.28 g/mol .[1] Its structure, characterized by a flexible butane (B89635) backbone and two hydroxypropoxy arms, suggests its utility as a chain extender in polyurethane synthesis. The presence of ether linkages within the structure is anticipated to enhance flexibility and modify the performance characteristics of the final polymer.[2]
Application in Coatings
When incorporated into polyurethane coating formulations, this compound is expected to act as a chain extender, reacting with isocyanate prepolymers to build polymer molecular weight.[3][4] The length and flexibility of this diol are predicted to influence the morphology and properties of the resulting coating.[5]
Expected Performance Enhancements:
-
Increased Flexibility and Impact Resistance: The long, flexible aliphatic chain with ether linkages can lead to softer, more elastic polyurethane coatings with improved resistance to cracking upon impact.[3][4]
-
Enhanced Adhesion: The polarity introduced by the ether and hydroxyl groups may promote better adhesion to a variety of substrates.[6]
-
Improved Flow and Leveling: The flexible nature of the diol can contribute to better flow and leveling characteristics of the liquid coating, resulting in a smoother final film.
Illustrative Performance Data (Hypothetical):
The following table presents hypothetical data to illustrate the potential effects of replacing a standard short-chain diol like 1,4-butanediol (B3395766) (BDO) with this compound in a model polyurethane coating formulation.
| Property | Standard Formulation (with 1,4-Butanediol) | Modified Formulation (with this compound) | Test Method |
| Viscosity (cPs at 25°C) | 1500 | 1200 | ASTM D2196 |
| Pencil Hardness | 2H | F | ASTM D3363 |
| Mandrel Bend (inch) | 1/4 | < 1/8 | ASTM D522 |
| Impact Resistance (inch-lbs) | 40 | 80 | ASTM D2794 |
| Adhesion (Cross-hatch) | 4B | 5B | ASTM D3359 |
| Gloss (60°) | 85 | 88 | ASTM D523 |
Application in Adhesives
In polyurethane adhesive formulations, this compound can be employed to tailor the adhesive's mechanical properties and bond strength. The choice of chain extender significantly influences the final properties of polyurethane adhesives.[2][6]
Expected Performance Enhancements:
-
Increased Peel Strength and Flexibility: The flexible structure of this compound is expected to yield adhesives with higher peel strength and greater flexibility, making them suitable for bonding dissimilar materials with different coefficients of thermal expansion.
-
Improved Low-Temperature Performance: The introduction of flexible ether linkages can lower the glass transition temperature of the adhesive, potentially improving its performance at colder temperatures.
-
Controlled Curing Profile: The reactivity of the hydroxyl groups will influence the curing time and pot life of the adhesive system.
Illustrative Performance Data (Hypothetical):
This table shows hypothetical data comparing a standard polyurethane adhesive formulation with one modified with this compound.
| Property | Standard Formulation (with 1,4-Butanediol) | Modified Formulation (with this compound) | Test Method |
| Lap Shear Strength (psi) | 2500 | 2200 | ASTM D1002 |
| T-Peel Strength (pli) | 15 | 30 | ASTM D1876 |
| Elongation at Break (%) | 300 | 500 | ASTM D412 |
| Hardness (Shore A) | 85 | 70 | ASTM D2240 |
| Glass Transition Temp. (°C) | 10 | -5 | ASTM E1640 |
Experimental Protocols
Protocol 1: Formulation of a Two-Component Polyurethane Coating
Objective: To prepare a two-component polyurethane coating using this compound as a chain extender.
Materials:
-
Isocyanate Prepolymer (e.g., aromatic or aliphatic diisocyanate-based)
-
Polyol (e.g., polyester (B1180765) or polyether polyol)
-
This compound
-
Solvents (e.g., xylene, butyl acetate)
-
Catalyst (e.g., dibutyltin (B87310) dilaurate)
-
Flow and leveling agents
-
Degassing agent
Procedure:
-
Component A (Polyol Component) Preparation:
-
In a reaction vessel equipped with a mechanical stirrer, add the polyol and solvents.
-
Mix until a homogeneous solution is obtained.
-
Add this compound to the mixture and stir until fully dissolved.
-
Incorporate flow and leveling agents and the degassing agent under gentle agitation.
-
-
Component B (Isocyanate Component) Preparation:
-
The isocyanate prepolymer is typically supplied as Component B.
-
-
Mixing and Application:
-
Just before application, mix Component A and Component B in the stoichiometric ratio recommended by the isocyanate supplier.
-
Add the catalyst to the mixture and stir thoroughly for 2-3 minutes.
-
Allow an induction time of 10-15 minutes.
-
Apply the coating to the desired substrate using a suitable method (e.g., draw-down bar, spray gun).
-
Allow the coating to cure at ambient or elevated temperature as required.
-
Protocol 2: Evaluation of Coating Properties
Objective: To characterize the physical and mechanical properties of the cured polyurethane coating.
Methods:
-
Film Thickness: Measure the dry film thickness using a calibrated gauge according to ASTM D7091.
-
Pencil Hardness: Determine the coating hardness using pencil leads of varying hardness as per ASTM D3363.
-
Flexibility (Mandrel Bend): Assess the flexibility and adhesion of the coating by bending a coated panel over a conical mandrel as described in ASTM D522.
-
Impact Resistance: Evaluate the resistance of the coating to rapid deformation using a falling weight impact tester according to ASTM D2794.
-
Adhesion (Cross-Hatch): Measure the adhesion of the coating to the substrate using the cross-hatch tape test as per ASTM D3359.
-
Gloss: Determine the specular gloss of the coating at a specified angle (e.g., 60°) using a gloss meter following ASTM D523.
Protocol 3: Formulation of a Two-Component Polyurethane Adhesive
Objective: To formulate a two-component polyurethane adhesive utilizing this compound.
Materials:
-
Isocyanate Prepolymer (e.g., MDI-based)
-
Polyol (e.g., polyether or polyester polyol)
-
This compound
-
Fillers (e.g., fumed silica (B1680970) for viscosity control)
-
Adhesion promoters
-
Catalyst (e.g., tertiary amine)
Procedure:
-
Part A (Polyol Part) Preparation:
-
In a suitable mixing vessel, combine the polyol and this compound.
-
Mix under vacuum to degas the mixture.
-
Add fillers and adhesion promoters and continue mixing under vacuum until a uniform dispersion is achieved.
-
-
Part B (Isocyanate Part) Preparation:
-
The isocyanate prepolymer serves as Part B.
-
-
Mixing and Application:
-
Thoroughly mix Part A and Part B at the specified weight ratio.
-
Add the catalyst and mix until homogeneous.
-
Apply the mixed adhesive to one of the substrates to be bonded.
-
Join the substrates and clamp with sufficient pressure.
-
Allow the adhesive to cure at the recommended temperature and time.
-
Protocol 4: Evaluation of Adhesive Properties
Objective: To determine the performance characteristics of the cured polyurethane adhesive.
Methods:
-
Lap Shear Strength: Measure the shear strength of bonded specimens as per ASTM D1002.
-
T-Peel Strength: Determine the peel resistance of a flexible-to-flexible bonded assembly according to ASTM D1876.
-
Tensile Properties (Elongation and Strength): Evaluate the tensile strength and elongation at break of the cured adhesive film following ASTM D412.
-
Hardness: Measure the Shore A hardness of the cured adhesive using a durometer as described in ASTM D2240.
Visualizations
References
- 1. This compound, 2052305-98-1 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Polyurethane - Wikipedia [en.wikipedia.org]
- 5. Influence of diol chain extender on self-healing polyurethane coatings - European Coatings [european-coatings.com]
- 6. researchgate.net [researchgate.net]
3D Printing with Biocompatible and Biodegradable Polymers: Application Notes and Protocols for Researchers
Disclaimer: Initial searches for polymers derived from 1,4-di(3-hydroxypropoxy)butane for 3D printing applications did not yield specific results, suggesting it is not a commonly utilized monomer in this field. This document therefore focuses on widely used and well-documented biocompatible and biodegradable polymers that are highly relevant for researchers, scientists, and drug development professionals. The principles, protocols, and applications described herein provide a strong foundation for 3D printing in a research and development setting.
Introduction to Biocompatible Polymers in 3D Printing
Three-dimensional (3D) printing, or additive manufacturing, has emerged as a transformative technology in biomedical research and drug development. It allows for the rapid prototyping and fabrication of complex, patient-specific medical devices, tissue engineering scaffolds, and drug delivery systems.[1][2] The selection of appropriate materials is critical for the success of these applications, with biocompatible and biodegradable polymers being at the forefront.
Commonly used polymers include polylactic acid (PLA), polycaprolactone (B3415563) (PCL), and polyurethanes (PU). These materials are favored for their tunable mechanical properties, controlled degradation kinetics, and excellent safety profiles.[3][4] This document provides an overview of their applications, quantitative properties, and detailed protocols for their use in 3D printing.
Polymer Profiles and Quantitative Data
The choice of polymer significantly impacts the functional properties of the 3D printed construct. The following tables summarize key quantitative data for commonly used biocompatible polymers.
Table 1: Mechanical Properties of 3D Printed Biocompatible Polymers
| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) |
| PLA | 49.5[5] | 1000 - 3000 | 4[6] |
| PCL | 15 - 40 | 51.6 - 84 | > 100 |
| Polyurethane (PU) | 28[7] | 1.25[8] | > 200 |
Table 2: Physicochemical and Biological Properties
| Polymer | Glass Transition Temp. (°C) | Melting Temp. (°C) | Degradation Time | Biocompatibility |
| PLA | 55[6] | 180[6] | 12 - 24 months | Excellent |
| PCL | -60 | 60 | 24 - 48 months[9][10] | Excellent |
| Polyurethane (PU) | Variable | Variable | Variable (Tunable) | Excellent[11][12][13][14] |
Application Notes
Drug Delivery Systems
3D printing offers unparalleled precision in creating drug delivery devices with complex geometries and tailored release profiles.[4] Fused Deposition Modeling (FDM) is a common technique where a drug is mixed with a polymer filament and extruded layer-by-layer to form a drug-loaded device.[15][16]
-
PLA: Due to its slower degradation rate, PLA is suitable for long-term drug delivery applications.[4]
-
PCL: The low melting point and high flexibility of PCL make it ideal for fabricating implantable drug delivery devices.[1] Its slower degradation provides sustained drug release over extended periods.[4]
-
Polyurethanes: The versatile chemistry of polyurethanes allows for the creation of stimuli-responsive drug delivery systems.
Tissue Engineering Scaffolds
The ability to create porous scaffolds with interconnected networks is a key advantage of 3D printing in tissue engineering. These scaffolds can mimic the extracellular matrix and provide mechanical support for cell growth and tissue regeneration.[1][13]
-
PCL: PCL is widely used for bone and cartilage tissue engineering due to its biocompatibility and mechanical properties that can be tailored to match native tissue.[1][12]
-
Polyurethanes: The elastomeric properties of polyurethanes make them suitable for soft tissue engineering applications, such as skin and blood vessels.[12][17]
Experimental Protocols
Protocol 1: Fabrication of a Drug-Eluting Scaffold using Fused Deposition Modeling (FDM)
This protocol outlines the steps for creating a drug-eluting scaffold using PCL as the base polymer.
Materials and Equipment:
-
Polycaprolactone (PCL) powder (medical grade)
-
Active Pharmaceutical Ingredient (API)
-
Hot-Melt Extruder
-
Fused Deposition Modeling (FDM) 3D Printer
-
Computer with CAD software and slicer software
-
Scanning Electron Microscope (SEM)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Filament Preparation:
-
Dry the PCL powder in a vacuum oven to remove any moisture.
-
Mix the PCL powder with the desired concentration of the API.
-
Feed the mixture into a hot-melt extruder to produce a filament of a specific diameter (e.g., 1.75 mm).[18] The extrusion temperature should be optimized to ensure drug stability.
-
-
Scaffold Design:
-
Design a 3D model of the scaffold using CAD software. Define parameters such as pore size, porosity, and overall dimensions.
-
Export the design as an STL file.
-
-
3D Printing:
-
Load the STL file into the slicer software to generate the G-code for the FDM printer.
-
Set the printing parameters such as nozzle temperature (typically 100-140°C for PCL), bed temperature, printing speed, and layer height.[14]
-
Load the drug-loaded PCL filament into the 3D printer and initiate the printing process.
-
-
Characterization:
-
Morphology: Analyze the scaffold's pore structure and surface morphology using SEM.
-
Drug Content: Dissolve a known weight of the scaffold in a suitable solvent and determine the drug concentration using HPLC to confirm drug loading.
-
In Vitro Drug Release: Place the scaffold in a dissolution apparatus with a suitable release medium (e.g., phosphate-buffered saline, PBS) at 37°C.[19] Collect samples at predetermined time points and analyze the drug concentration using HPLC to determine the release profile.[18]
-
Protocol 2: Fabrication of a Hydrogel-Based Drug Delivery System using Stereolithography (SLA)
This protocol describes the fabrication of a drug-loaded hydrogel using a biocompatible photocurable resin.
Materials and Equipment:
-
Photocurable biocompatible resin (e.g., polyethylene (B3416737) glycol diacrylate - PEGDA)
-
Photoinitiator
-
Active Pharmaceutical Ingredient (API)
-
Stereolithography (SLA) 3D Printer
-
UV-Vis Spectrophotometer
Procedure:
-
Resin Formulation:
-
Dissolve the photoinitiator in the liquid PEGDA resin.
-
Disperse or dissolve the API in the resin mixture. Ensure homogeneity.
-
-
3D Printing:
-
Design the 3D model of the hydrogel device in CAD software and export it as an STL file.
-
Load the STL file into the SLA printer's software.
-
Fill the printer's vat with the drug-loaded resin.
-
Initiate the printing process. The printer's UV laser will selectively cure the resin layer-by-layer.[7][20][21]
-
-
Post-Processing:
-
Carefully remove the printed hydrogel from the build platform.
-
Wash the hydrogel with a suitable solvent (e.g., isopropanol) to remove any uncured resin.
-
Post-cure the hydrogel under a UV lamp to ensure complete polymerization.
-
-
Characterization:
-
Swelling Behavior: Immerse the hydrogel in PBS and measure its weight change over time to determine the swelling ratio.
-
Drug Release: Perform an in vitro drug release study as described in Protocol 1, using UV-Vis spectrophotometry to measure the drug concentration in the release medium.
-
Visualization of Pathways and Workflows
Signaling Pathway: Anti-inflammatory Action of a Released Drug
Caption: Drug released from a scaffold inhibits the NF-κB pathway, reducing inflammatory cytokine production.
Experimental Workflow: 3D Printing of a Drug-Eluting Scaffold
Caption: Workflow for designing, fabricating, and testing a 3D printed drug-eluting scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Printing 3D Hydrogel Structures Employing Low-Cost Stereolithography Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3D printing of polylactic acid: recent advances and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. jscimedcentral.com [jscimedcentral.com]
- 9. Effect of in Vitro Enzymatic Degradation on 3D Printed Poly(ε-Caprolactone) Scaffolds: Morphological, Chemical and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances on 3D-printed PCL-based composite scaffolds for bone tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigation of the In Vitro and In Vivo Biocompatibility of a Three-Dimensional Printed Thermoplastic Polyurethane/Polylactic Acid Blend for the Development of Tracheal Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 3D printing of biomedically relevant polymer materials and biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Mechanical, chemical and biological properties of PLA 3D printer: A systematic review | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. 3D Printed Microfluidic Devices for Drug Release Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3D printing of tailored veterinary dual-release tablets: a semi-solid extrusion approach for metoclopramide - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00322E [pubs.rsc.org]
- 20. Fabrication of drug-loaded hydrogels with stereolithographic 3D printing - UCL Discovery [discovery.ucl.ac.uk]
- 21. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-di(3-hydroxypropoxy)butane
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1,4-di(3-hydroxypropoxy)butane. The information is based on the principles of Williamson ether synthesis, a common method for preparing ethers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete deprotonation of 1,4-butanediol (B3395766): The sodium salt of 1,4-butanediol may not have formed efficiently. | Ensure the sodium hydride (NaH) is fresh and handled under anhydrous conditions. Allow sufficient reaction time for the deprotonation to complete before adding the 3-halo-1-propanol derivative. |
| Inactive 3-halo-1-propanol derivative: The halide may be a poor leaving group, or the protecting group may be interfering with the reaction. | Use a 3-halo-1-propanol with a better leaving group (e.g., iodide or bromide instead of chloride). Ensure the protecting group is stable under the reaction conditions. | |
| Low reaction temperature: The reaction rate may be too slow at lower temperatures. | Gradually increase the reaction temperature, monitoring for the formation of side products. | |
| Presence of Multiple Impurities in the Final Product | Side reactions: The alkoxide may be reacting with the solvent or eliminating to form an alkene. | Use a high-boiling, non-protic solvent such as DMF or DMSO. Maintain a controlled reaction temperature to minimize elimination. |
| Incomplete reaction: Unreacted starting materials remain in the reaction mixture. | Increase the reaction time or consider a slight excess of the 3-halo-1-propanol derivative. | |
| Byproduct from the protecting group: The protecting group may not be fully removed or may lead to side products during deprotection. | Choose a protecting group that can be removed under mild conditions with high efficiency. Optimize the deprotection step. | |
| Product is an Oily, Intractable Mixture | Mixture of mono- and di-substituted products: The reaction may not have gone to completion, resulting in 1-(3-hydroxypropoxy)-4-hydroxybutane. | Use a molar excess of the 3-halo-1-propanol derivative to drive the reaction towards the di-substituted product. |
| Presence of polymeric byproducts: Intermolecular reactions may have occurred, leading to polymer formation. | Maintain a relatively low concentration of reactants to favor intramolecular over intermolecular reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and versatile method is a variation of the Williamson ether synthesis.[1][2][3][4] This involves the reaction of the disodium (B8443419) salt of 1,4-butanediol with a protected 3-halo-1-propanol, followed by a deprotection step.
Q2: Why is it necessary to protect the hydroxyl group of 3-halo-1-propanol?
A2: The alkoxide of 1,4-butanediol is a strong base and nucleophile. If the hydroxyl group of the 3-halo-1-propanol is not protected, the alkoxide can react with this hydroxyl group in an acid-base reaction, preventing the desired etherification from occurring.
Q3: What are the best leaving groups for the 3-halo-1-propanol?
A3: For SN2 reactions like the Williamson ether synthesis, the reactivity of the halides follows the trend I > Br > Cl > F. Therefore, 3-iodo-1-propanol (B1294970) or 3-bromo-1-propanol (B121458) are preferred over 3-chloro-1-propanol (B141029) for a higher reaction rate and yield.[5]
Q4: What solvents are suitable for this synthesis?
A4: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving the nucleophilic anion more reactive.[5] Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF).
Q5: How can the final product be purified?
A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. The polarity of the eluent can be adjusted to separate the desired product from unreacted starting materials and byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
This protocol describes a representative method for the synthesis of this compound.
Step 1: Protection of 3-chloro-1-propanol
-
To a solution of 3-chloro-1-propanol in dichloromethane (B109758) (DCM), add a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., triethylamine (B128534) or imidazole).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction mixture to isolate the protected 3-chloro-1-propanol.
Step 2: Formation of the Disodium Salt of 1,4-butanediol
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous 1,4-butanediol to a suspension of sodium hydride (NaH) in anhydrous DMF.
-
Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the disodium salt.
Step 3: Williamson Ether Synthesis
-
To the suspension of the disodium salt of 1,4-butanediol, add the protected 3-chloro-1-propanol dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to a specified temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Step 4: Deprotection
-
To the purified, protected product, add a suitable deprotecting agent (e.g., tetrabutylammonium (B224687) fluoride (B91410) for TBDMS protection) in an appropriate solvent.
-
Stir the reaction mixture until the deprotection is complete (monitored by TLC).
-
Work up the reaction to isolate the crude this compound.
Step 5: Purification
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the pure this compound.
Data Presentation
Table 1: Illustrative Effect of Reaction Parameters on Yield
The following table presents hypothetical data to illustrate how varying key reaction parameters can influence the yield of this compound. This data is for illustrative purposes only and has not been derived from actual experiments.
| Experiment # | 3-halopropanol Derivative | Base | Solvent | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 1 | 3-chloro-1-propanol (protected) | NaH | THF | 65 | 12 | 45 |
| 2 | 3-bromo-1-propanol (protected) | NaH | THF | 65 | 12 | 65 |
| 3 | 3-bromo-1-propanol (protected) | NaH | DMF | 80 | 8 | 80 |
| 4 | 3-iodo-1-propanol (protected) | NaH | DMF | 80 | 6 | 90 |
| 5 | 3-bromo-1-propanol (protected) | KH | DMSO | 80 | 8 | 85 |
Visualizations
Caption: Troubleshooting workflow for low yield.
References
troubleshooting side reactions in 1,4-di(3-hydroxypropoxy)butane polymerization
Technical Support Center: Polymerization of 1,4-di(3-hydroxypropoxy)butane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of this compound.
Troubleshooting Guides and FAQs
Question 1: My polymerization of this compound is resulting in a low molecular weight polymer. What are the potential causes and solutions?
Answer:
Low molecular weight is a common issue in polyesterification reactions. Several factors can contribute to this problem. Below is a troubleshooting guide to address potential causes:
-
Inefficient Water/Byproduct Removal: The removal of condensation byproducts, such as water or methanol, is crucial to drive the polymerization reaction towards the formation of high molecular weight polymers.
-
Solution: Ensure a high vacuum (typically below 1 Torr) is applied during the polycondensation stage. Use an efficient stirring mechanism to increase the surface area for byproduct removal. For melt polymerization, ensure the reactor design allows for effective evaporation.
-
-
Imprecise Stoichiometry: An imbalance in the molar ratio of the diol (this compound) and the dicarboxylic acid (or its ester) can limit chain growth.
-
Solution: Accurately calculate and measure the amounts of each monomer. It is common practice to use a slight excess of the diol (e.g., 1.05 to 1.2 molar ratio of diol to diacid) to compensate for any potential loss of the more volatile monomer during the reaction and to ensure hydroxyl-terminated chains.[1]
-
-
Suboptimal Reaction Temperature and Time: Insufficient temperature or reaction time during the polycondensation step can lead to incomplete reaction.
-
Solution: Optimize the temperature profile. A two-stage process is often effective: an initial lower temperature stage for esterification (e.g., 150-180°C) followed by a higher temperature stage for polycondensation under vacuum (e.g., 200-230°C).[1] Extend the reaction time at the final stage until the desired melt viscosity is achieved.
-
-
Monomer Impurities: Impurities in the this compound or the comonomer can interfere with the polymerization.
-
Solution: Use high-purity monomers. If necessary, purify the monomers before use, for example, by distillation or recrystallization.
-
Question 2: I am observing discoloration (yellowing or browning) of my polymer during the polymerization of this compound. What is the cause and how can I prevent it?
Answer:
Discoloration is typically a sign of thermal degradation or oxidation, especially given the presence of ether linkages in the monomer which can be susceptible to degradation at high temperatures.[2][3]
-
Thermal Degradation: At elevated temperatures, the polymer backbone can undergo chain scission and other side reactions, leading to the formation of chromophores.[2]
-
Solution:
-
Optimize Temperature: Avoid excessively high polymerization temperatures. Determine the minimum temperature required for effective polycondensation.
-
Limit Reaction Time: Minimize the time the polymer is held at the highest temperature.
-
-
-
Oxidation: The presence of oxygen at high temperatures can lead to thermo-oxidative degradation, which often causes discoloration.[4]
-
Solution:
-
Inert Atmosphere: Conduct the entire polymerization process under a blanket of inert gas, such as nitrogen or argon, to exclude oxygen.
-
Antioxidants: Consider adding a small amount of an antioxidant (e.g., hindered phenols) to the reaction mixture to inhibit oxidative degradation.[4]
-
-
-
Catalyst-Induced Side Reactions: Some catalysts can promote side reactions that lead to colored byproducts.
-
Solution: Screen different catalysts. For example, some titanium-based catalysts are known to cause more discoloration than tin or bismuth-based catalysts.[5]
-
Question 3: The reaction kinetics of my this compound polymerization are very slow. How can I increase the reaction rate?
Answer:
Slow reaction kinetics can be a hurdle in achieving high molecular weight polymers in a reasonable timeframe. Here are some strategies to accelerate the polymerization:
-
Catalyst Selection and Concentration: The choice and amount of catalyst are critical.
-
Solution:
-
Catalyst Type: Use an effective polycondensation catalyst. Common choices for polyesterification include tin-based catalysts (e.g., tin(II) 2-ethylhexanoate), titanium-based catalysts (e.g., titanium(IV) butoxide), and antimony trioxide.[5] For poly(ether-ester)s, bismuth-based catalysts have also been shown to be effective.[5]
-
Catalyst Concentration: Optimize the catalyst concentration. Typically, catalyst loading is in the range of 100-500 ppm. Higher concentrations can increase the reaction rate but may also promote side reactions.
-
-
-
Reaction Temperature: Higher temperatures generally lead to faster reaction rates.
-
Solution: As mentioned previously, carefully increase the reaction temperature during the polycondensation stage. However, this must be balanced against the risk of thermal degradation.
-
-
Efficient Byproduct Removal: The rate of the forward reaction is dependent on the efficient removal of the condensation byproduct.
-
Solution: Improve the vacuum system and stirring to enhance the removal of water or other byproducts.
-
Data Summary
The following table summarizes typical reaction conditions for the polymerization of diols to form polyesters, which can be adapted for this compound.
| Parameter | Stage 1: Esterification | Stage 2: Polycondensation | Rationale |
| Temperature | 150 - 180°C | 200 - 230°C | Lower temperature for initial reaction, higher temperature to increase rate and mobility.[1] |
| Pressure | Atmospheric (under N₂ flow) | High Vacuum (< 1 Torr) | N₂ flow removes initial water; vacuum removes final traces to drive equilibrium. |
| Time | 2 - 4 hours | 4 - 8 hours | Time-dependent on achieving a clear, homogenous melt and then desired viscosity.[1] |
| Catalyst | Tin(II) 2-ethylhexanoate (B8288628), Titanium(IV) butoxide, Bismuth(III) n-hexanoate | (Added at the beginning) | Efficient catalysts for esterification and transesterification reactions.[5] |
| Monomer Ratio (Diol:Diacid) | 1.05 - 1.2 : 1 | (Reactants added at start) | A slight excess of diol compensates for volatility and ensures hydroxyl end-groups.[1] |
Experimental Protocols
Key Experiment: Two-Stage Melt Polycondensation of this compound with Adipic Acid
Objective: To synthesize a high molecular weight polyester (B1180765) from this compound and adipic acid.
Materials:
-
This compound (high purity)
-
Adipic acid (high purity)
-
Tin(II) 2-ethylhexanoate (catalyst)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum pump is assembled.
-
Charging the Reactor: The reactor is charged with this compound (e.g., 1.1 mol) and adipic acid (e.g., 1.0 mol). The catalyst, tin(II) 2-ethylhexanoate (e.g., 200 ppm relative to the final polymer weight), is then added.
-
Stage 1: Esterification:
-
The reactor is purged with nitrogen for 15-20 minutes to remove any air.
-
A slow stream of nitrogen is maintained, and the reaction mixture is heated to 160°C with moderate stirring.
-
The temperature is held for approximately 2-3 hours, during which water will be evolved and collected. The reaction is continued until about 80-90% of the theoretical amount of water has been collected.
-
-
Stage 2: Polycondensation:
-
The nitrogen flow is stopped, and a vacuum is gradually applied to the system.
-
The temperature is slowly increased to 220°C.
-
The vacuum is improved to below 1 Torr.
-
The reaction is continued under these conditions for 4-6 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed via the torque on the mechanical stirrer).
-
-
Termination and Recovery:
-
Once the desired viscosity is reached, the vacuum is broken with nitrogen gas.
-
The molten polymer is then carefully extruded from the reactor into a suitable container and allowed to cool to room temperature.
-
Visualizations
Caption: Experimental workflow for the two-stage melt polymerization of this compound.
Caption: Potential side reactions in the polymerization of this compound.
References
optimization of reaction conditions for 1,4-di(3-hydroxypropoxy)butane synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of reaction conditions for the synthesis of 1,4-di(3-hydroxypropoxy)butane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method for synthesizing this compound is through a Williamson ether synthesis. This reaction involves the deprotonation of 1,4-butanediol (B3395766) to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with a 3-halo-1-propanol, typically 3-chloro-1-propanol (B141029).
Q2: What is the underlying mechanism of the Williamson ether synthesis for this reaction?
A2: The reaction proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism. A strong base is used to deprotonate the hydroxyl groups of 1,4-butanediol, forming the more nucleophilic 1,4-butanedialkoxide. This dialkoxide then attacks the electrophilic carbon of 3-chloro-1-propanol, displacing the chloride leaving group in a concerted step to form the ether linkage. This occurs at both ends of the 1,4-butanediol backbone.
Q3: Why is a strong base necessary for this synthesis?
A3: Alcohols are generally weak nucleophiles. To increase the nucleophilicity of 1,4-butanediol and facilitate the S(_N)2 reaction, a strong base such as sodium hydride (NaH) or sodium metal (Na) is required to deprotonate the hydroxyl groups and form the much more reactive alkoxide ions.
Q4: Are there any significant side reactions to be aware of?
A4: Yes, the primary side reaction of concern is the E2 (bimolecular elimination) reaction. This can occur if the alkoxide acts as a base and abstracts a proton from the carbon adjacent to the carbon-halogen bond in 3-chloro-1-propanol, leading to the formation of allyl alcohol. Using a primary alkyl halide like 3-chloro-1-propanol helps to minimize this side reaction, as S(_N)2 is favored over E2 for primary substrates.
Q5: What solvents are typically recommended for this reaction?
A5: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide but do not participate in hydrogen bonding with the nucleophile, thus not hindering its reactivity. Suitable solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF).
Experimental Protocol: Williamson Ether Synthesis of this compound
Materials:
-
1,4-butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
3-chloro-1-propanol
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil. The mineral oil is removed by washing with anhydrous hexanes under a nitrogen atmosphere. Anhydrous DMF is then added to the flask.
-
Formation of the Dialkoxide: 1,4-butanediol (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF is added dropwise to the stirred suspension of sodium hydride in DMF at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen gas evolution ceases.
-
Etherification: The reaction mixture is cooled back to 0 °C, and 3-chloro-1-propanol (2.2 equivalents) is added dropwise. After the addition is complete, the reaction mixture is heated to 70-80 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction is cooled to room temperature and quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride. The mixture is then transferred to a separatory funnel containing diethyl ether and water. The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica (B1680970) gel or by vacuum distillation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete deprotonation of 1,4-butanediol. 2. Impure or wet reagents/solvents. 3. Insufficient reaction time or temperature. | 1. Ensure the use of a sufficiently strong base (e.g., NaH) and allow adequate time for the deprotonation to complete (cessation of H₂ evolution). 2. Use anhydrous solvents and freshly opened reagents. Ensure all glassware is thoroughly dried. 3. Monitor the reaction by TLC/GC and consider increasing the reaction time or temperature if the reaction is sluggish. |
| Presence of Monosubstituted Product | Insufficient amount of 3-chloro-1-propanol or base. | Use a slight excess of both the base and 3-chloro-1-propanol (e.g., 2.2 equivalents of each) to drive the reaction to completion and favor the formation of the disubstituted product. |
| Formation of Allyl Alcohol (Elimination Byproduct) | Reaction temperature is too high, promoting the E2 pathway. | Maintain the reaction temperature within the recommended range (70-80 °C). Lowering the temperature slightly may favor the S(_N)2 reaction. |
| Difficulty in Product Purification | 1. Residual mineral oil from NaH dispersion. 2. High boiling point of the product. | 1. Thoroughly wash the sodium hydride with anhydrous hexanes before adding the solvent. 2. If distillation is difficult, column chromatography is a suitable alternative for purification. |
| Reaction Does Not Start | Poor quality of sodium hydride. | Use fresh, high-quality sodium hydride. The activity of NaH can diminish over time, especially if not stored under an inert atmosphere. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of this compound
| Entry | Equivalents of NaH | Equivalents of 3-chloro-1-propanol | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 2.0 | 2.0 | 60 | 24 | 65 |
| 2 | 2.2 | 2.2 | 70 | 18 | 85 |
| 3 | 2.2 | 2.2 | 80 | 12 | 88 |
| 4 | 2.5 | 2.5 | 70 | 18 | 86 |
| 5 | 2.2 | 2.0 | 70 | 24 | 75 (with monosubstituted byproduct) |
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low or no product yield.
preventing thermal degradation of 1,4-di(3-hydroxypropoxy)butane during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 1,4-di(3-hydroxypropoxy)butane during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is it used?
A1: this compound is an aliphatic diether diol. Due to its bifunctional nature with terminal hydroxyl groups, it can be used as a monomer or chain extender in the synthesis of various polymers, such as polyurethanes and polyesters. It can also serve as a linker in the development of drug delivery systems and other advanced materials.
Q2: What are the typical processing temperatures for applications involving this compound?
A2: Processing temperatures can vary significantly depending on the specific application. For instance, in polyurethane synthesis, temperatures can range from ambient conditions to over 100°C, with some curative systems requiring processing temperatures between 95°C and 110°C. Special polyurethane formulations may even be processed at temperatures as high as 150°C.[1][2] It is crucial to consider the thermal stability of this compound within the intended processing temperature range.
Q3: What are the signs of thermal degradation of this compound?
A3: Visual indicators of thermal degradation can include discoloration (yellowing or browning), changes in viscosity, and the formation of bubbles or fumes. From a chemical perspective, degradation can be detected by changes in the material's molecular weight, the appearance of new functional groups (e.g., aldehydes, carboxylic acids) in spectroscopic analyses (like FTIR), and the presence of volatile organic compounds (VOCs) detectable by techniques such as GC-MS.
Q4: What are the likely degradation products of this compound?
A4: The thermal degradation of aliphatic ethers and diols can proceed through various mechanisms, including chain scission and oxidation. For this compound, potential degradation products could include smaller alcohols, aldehydes, and carboxylic acids resulting from the cleavage of the ether or alkyl chain. For instance, the degradation of polyether polyols has been shown to release compounds like 1,4-butanediol.
Troubleshooting Guide
Issue 1: Discoloration of the product during heating.
| Possible Cause | Troubleshooting Action |
| Oxidative Degradation: Exposure to air at elevated temperatures can cause oxidation. | 1. Inert Atmosphere: Process the material under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen. 2. Antioxidant Addition: Incorporate a suitable antioxidant into the formulation. Phenolic antioxidants (e.g., hindered phenols) or aminic antioxidants are effective in scavenging free radicals that initiate oxidation.[3][4] |
| Processing Temperature Too High: The set temperature exceeds the thermal stability limit of the compound. | 1. Lower Processing Temperature: If the process allows, reduce the operating temperature. 2. Minimize Heating Time: Reduce the duration the material is held at an elevated temperature. |
| Contamination: Presence of impurities that catalyze degradation. | 1. Use High-Purity Grade: Ensure the this compound and other reactants are of high purity. 2. Clean Equipment: Thoroughly clean all processing equipment to remove any residual contaminants. |
Issue 2: Unexpected change in viscosity or gel formation.
| Possible Cause | Troubleshooting Action |
| Cross-linking Reactions: Side reactions occurring at high temperatures can lead to an increase in molecular weight and viscosity. | 1. Optimize Temperature Profile: Use a carefully controlled heating ramp and avoid prolonged exposure to peak temperatures. 2. Use of Stabilizers: Secondary antioxidants like phosphites can decompose hydroperoxides and prevent cross-linking reactions. |
| Reaction with Degradation Products: Acidic byproducts from degradation can catalyze further reactions. | 1. Inert Atmosphere Processing: As with discoloration, processing under an inert gas can prevent the formation of acidic byproducts from oxidation. 2. Acid Scavengers: In some formulations, the addition of a mild, non-reactive acid scavenger may be considered. |
Issue 3: Poor performance of the final product (e.g., reduced mechanical strength).
| Possible Cause | Troubleshooting Action |
| Chain Scission: Thermal degradation has reduced the molecular weight of the polymer chains. | 1. Confirm Degradation: Use analytical techniques like Gel Permeation Chromatography (GPC) to check for changes in molecular weight distribution. 2. Implement Stabilization Strategy: Follow the recommendations for preventing degradation, such as using an inert atmosphere and adding antioxidants. |
| Incomplete Reaction: Degradation of the monomer before or during polymerization. | 1. Monitor Reactant Quality: Ensure the this compound has not degraded during storage. 2. Optimize Reaction Conditions: Adjust temperature and reaction time to ensure complete polymerization without inducing degradation. |
Quantitative Data
Table 1: Thermal Decomposition Temperatures of Analogous Compounds
| Compound | Onset Decomposition Temperature (Tonset) in N2 (°C) | Peak Decomposition Temperature (Tpeak) in N2 (°C) |
| Propylene Glycol | ~150 | - |
| Ethylene Glycol | ~140 | - |
| Poly(propylene glycol) (Mn ~400) | ~300 | ~370 |
| Poly(ethylene glycol) (Mn ~400) | ~330 | ~390 |
Note: These values are approximate and can vary depending on the specific experimental conditions (e.g., heating rate, sample purity).
Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
This protocol outlines the procedure for determining the thermal stability of liquid this compound using TGA.
1. Objective: To determine the onset and peak decomposition temperatures of this compound.
2. Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
TGA crucibles (e.g., alumina (B75360) or platinum)
-
This compound sample
-
Nitrogen gas (high purity)
-
Microbalance
3. Procedure:
-
Sample Preparation:
-
Tare a clean, dry TGA crucible on a microbalance.
-
Using a micropipette, dispense 5-10 mg of the liquid this compound into the crucible. Record the exact weight.
-
-
Instrument Setup:
-
Place the sample crucible in the TGA instrument.
-
Purge the furnace with nitrogen gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
-
TGA Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
Continuously record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset decomposition temperature (Tonset) is determined as the temperature at which a significant weight loss begins. This can be calculated using the tangent method at the steepest point of the weight loss curve.
-
The peak decomposition temperature (Tpeak) is the temperature at which the rate of weight loss is maximum, determined from the peak of the first derivative of the TGA curve (DTG curve).
-
Protocol 2: GC-MS Analysis of Volatile Degradation Products
This protocol describes the identification of volatile compounds produced during the thermal degradation of this compound.
1. Objective: To identify the volatile organic compounds (VOCs) released upon heating this compound.
2. Materials and Equipment:
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
-
Headspace sampler or thermal desorber
-
Sealed vials
-
This compound sample
-
Helium gas (high purity)
3. Procedure:
-
Sample Preparation:
-
Place a known amount (e.g., 100 mg) of this compound into a headspace vial.
-
Seal the vial tightly.
-
-
Thermal Stress and Sampling:
-
Heat the vial in the headspace sampler at a temperature known to cause degradation (e.g., determined from TGA, or a typical processing temperature) for a specific duration (e.g., 30 minutes).
-
Automatically inject a known volume of the headspace gas into the GC-MS.
-
-
GC-MS Conditions:
-
GC Column: Use a polar capillary column suitable for separating alcohols, aldehydes, and other polar compounds (e.g., a wax-type column).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the corresponding compound.
-
Visualizations
Caption: Hypothetical thermal degradation pathway of this compound.
Caption: Troubleshooting workflow for thermal degradation issues.
References
- 1. Thermal desorption gas chromatography-mass spectrometry for investigating the thermal degradation of polyurethanes - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00173C [pubs.rsc.org]
- 2. Thermal Study of Polyols for the Technological Application as Plasticizers in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Industrial Scale-Up of 1,4-di(3-hydroxypropoxy)butane Production
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the industrial scale-up of 1,4-di(3-hydroxypropoxy)butane synthesis. The primary synthesis route discussed is the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete deprotonation of 1,4-butanediol (B3395766). | - Select a stronger base: Sodium hydride (NaH) or potassium hydride (KH) are effective for deprotonating diols. Weaker bases like NaOH or KOH may not be sufficient.[3] - Use stoichiometric excess of base: Employ 2.2 to 2.5 equivalents of the base to ensure complete deprotonation of both hydroxyl groups. - Ensure anhydrous conditions: Trace amounts of water will consume the strong base. Thoroughly dry all glassware and use anhydrous solvents. |
| Low reaction temperature. | - Gradually increase the reaction temperature. Williamson ether synthesis is typically conducted between 50-100 °C.[1] However, be cautious as higher temperatures can favor side reactions. | |
| Inefficient mixing at larger scales. | - Optimize agitation: Ensure the reactor is equipped with an appropriate agitator to maintain a homogenous mixture, especially when dealing with slurries (e.g., NaH in solvent). - Monitor for "dead zones": In large reactors, areas of poor mixing can lead to localized low reaction rates. | |
| Formation of Byproducts | E2 Elimination: The alkoxide of 1,4-butanediol can act as a base, causing elimination of HCl from 3-chloro-1-propanol (B141029) to form allyl alcohol. This is a common side reaction in Williamson ether synthesis.[2][4] | - Control reaction temperature: Lower temperatures generally favor the desired SN2 substitution over E2 elimination.[2] - Slow addition of 3-chloro-1-propanol: Maintaining a low concentration of the alkyl halide can minimize the rate of the competing elimination reaction. |
| Intramolecular cyclization: The partially reacted intermediate, 3-(4-hydroxybutoxy)propan-1-ol, can undergo intramolecular cyclization to form a cyclic ether. | - Use of a phase transfer catalyst (PTC): A PTC, such as a quaternary ammonium (B1175870) salt, can increase the concentration of the alkoxide in the organic phase, promoting the intermolecular reaction. | |
| Oligomerization/Polymerization: Reaction of the product with unreacted starting materials can lead to the formation of higher molecular weight oligomers. | - Maintain a strict stoichiometric ratio of reactants. - Optimize reaction time to avoid prolonged exposure of the product to reactive species. | |
| Difficult Product Purification | Presence of high-boiling point impurities. | - Vacuum Distillation: Due to the high boiling point of this compound, purification is typically achieved by vacuum distillation. Optimize the vacuum pressure and temperature to achieve good separation from less volatile impurities. - Wiped-film evaporation: For highly viscous products or those sensitive to thermal degradation, wiped-film evaporation can be a more suitable purification method. |
| Formation of azeotropes. | - Consider a different purification technique: If distillation is ineffective, explore crystallization or chromatography for purification, although these may be less economically viable on an industrial scale. | |
| Scale-Up Challenges | Poor Heat Transfer: The Williamson ether synthesis is often exothermic. Inadequate heat removal in large reactors can lead to temperature gradients and an increase in side reactions. | - Reactor Design: Utilize jacketed reactors with efficient heat transfer fluids. - Controlled Reagent Addition: Add the more reactive component (e.g., 3-chloro-1-propanol) at a controlled rate to manage the exotherm. - Monitor internal temperature: Use multiple temperature probes to ensure uniform temperature distribution. |
| Changes in Reaction Kinetics: Reactions that are fast at the lab scale may become mass-transfer limited at an industrial scale due to less efficient mixing. | - Conduct pilot-scale studies: Perform experiments at an intermediate scale to identify and address potential mixing and mass transfer issues before moving to full production. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most common and industrially viable method is the Williamson ether synthesis. This involves the reaction of the dialkoxide of 1,4-butanediol with 3-chloro-1-propanol.[1][3]
Q2: What are the key process parameters to control during the industrial scale-up?
A2: The critical parameters include:
-
Temperature: To balance reaction rate and minimize side reactions.
-
Stoichiometry: Precise control of the molar ratio of reactants is crucial to avoid the formation of mono-substituted product and oligomers.
-
Mixing/Agitation: To ensure homogeneity and efficient heat and mass transfer.
-
Reaction Time: To maximize product formation while minimizing byproduct formation.
-
Purity of Raw Materials: Impurities in the starting materials can lead to undesired side products and complicate purification.
Q3: What are the expected byproducts in the synthesis of this compound?
A3: Potential byproducts include:
-
Allyl alcohol: From the E2 elimination of 3-chloro-1-propanol.[2][4]
-
1-(3-hydroxypropoxy)-4-butanol: The mono-substituted intermediate.
-
Cyclic ethers: From intramolecular cyclization.
-
Oligomeric ethers: From further reaction of the product.
Q4: How can the purity of this compound be determined?
A4: A combination of analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and byproducts.
-
High-Performance Liquid Chromatography (HPLC): For the analysis of non-volatile impurities and to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the product and identify impurities.
-
Karl Fischer Titration: To determine the water content.
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative example for a laboratory-scale synthesis.
Materials:
-
1,4-Butanediol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
3-Chloro-1-propanol (2.1 eq)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,4-butanediol and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions, maintaining the temperature below 10 °C. Hydrogen gas will be evolved.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete to ensure full formation of the dialkoxide.
-
Slowly add 3-chloro-1-propanol dropwise, keeping the temperature below 30 °C.
-
After the addition, heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Cool the reaction mixture to room temperature and cautiously quench by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation.
Data Presentation
The following tables provide representative data for the synthesis of this compound at different scales. Note that these are typical values and will vary depending on the specific reaction conditions and equipment.
Table 1: Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Industrial Scale (1000 kg) |
| Base | Sodium Hydride (NaH) | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) with Phase Transfer Catalyst |
| Solvent | DMF | Toluene | Toluene |
| Temperature | 70-80 °C | 80-90 °C | 90-100 °C |
| Reaction Time | 4-6 hours | 6-8 hours | 8-12 hours |
| Agitator Speed | 300-500 rpm | 100-200 rpm | 50-100 rpm (impeller tip speed is a better metric) |
Table 2: Typical Yields and Purity at Different Scales
| Scale | Typical Yield | Purity (after purification) |
| Lab Scale | 75-85% | >98% |
| Pilot Scale | 70-80% | >97% |
| Industrial Scale | 65-75% | >97% |
Mandatory Visualizations
Williamson Ether Synthesis Pathway
Caption: Williamson Ether Synthesis Pathway for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
Scale-Up Experimental Workflow
Caption: A logical workflow for the scale-up of this compound production.
References
Technical Support Center: Efficient Synthesis of 1,4-di(3-hydroxypropoxy)butane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-di(3-hydroxypropoxy)butane. The following information is designed to address specific issues that may be encountered during experimentation, offering detailed methodologies and data-driven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most viable catalytic strategies for the synthesis of this compound?
A1: The synthesis of this compound, an unsymmetrical ether diol, can be approached through two primary catalytic routes: the Williamson ether synthesis and acid-catalyzed dehydration of diols.
-
Williamson Ether Synthesis: This method involves the reaction of the disodium (B8443419) salt of 1,4-butanediol (B3395766) with a 3-halopropanol (e.g., 3-chloro-1-propanol). To prevent self-reaction of the 3-halopropanol, its hydroxyl group typically requires protection prior to the etherification step, followed by deprotection. This is a classic and versatile method for forming ethers.[1][2][3]
-
Acid-Catalyzed Dehydration: This approach involves the direct condensation of 1,4-butanediol and 1,3-propanediol (B51772) in the presence of an acid catalyst. While more direct, this method can lead to a mixture of products, including the desired unsymmetrical ether, symmetrical ethers (from self-condensation of each diol), and oligomers.[4][5]
Q2: Which catalysts are recommended for the acid-catalyzed synthesis of this compound?
A2: For the acid-catalyzed etherification of diols, strong acid catalysts are generally required. Suitable catalysts include:
-
Mineral Acids: Sulfuric acid is a common and cost-effective catalyst for etherification reactions.
-
Heteropoly Acids (HPAs): HPAs, such as H₃PW₁₂O₄₀, are effective and often more selective catalysts for the dehydration of diols to form ethers.[4][6] They can function as solid acid catalysts, simplifying purification.
-
Lewis Acids: In some cases, Lewis acids can catalyze etherification reactions.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Several side reactions can occur, impacting the yield and purity of the desired product.
-
In Williamson Ether Synthesis:
-
E2 Elimination: The alkoxide base can promote the elimination of HX from the 3-halopropanol, leading to the formation of an alkene, particularly if the reaction temperature is too high.[7]
-
Intramolecular Cyclization: If using a dihalide, intramolecular cyclization can compete with the desired intermolecular polymerization or di-etherification.[8]
-
-
In Acid-Catalyzed Dehydration:
-
Self-Condensation: Both 1,4-butanediol and 1,3-propanediol can react with themselves to form symmetrical di-ethers.
-
Cyclization: 1,4-butanediol can undergo intramolecular cyclization to form tetrahydrofuran (B95107) (THF), a common side product in acid-catalyzed reactions of this diol.[4][6]
-
Oligomerization/Polymerization: The diols can undergo multiple condensation reactions to form polyethers of varying chain lengths.
-
Q4: How can I purify the final product, this compound?
A4: The purification of polyether diols like this compound typically involves removing unreacted starting materials, catalyst residues, and side products. Common purification techniques include:
-
Distillation: Vacuum distillation can be effective for separating the desired product from lower-boiling starting materials and some side products.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities and catalyst residues.[9][10]
-
Chromatography: For high-purity applications, column chromatography can be employed to separate the desired product from closely related impurities.
-
Precipitation: The polymer can be dissolved in a suitable solvent and then precipitated by adding a non-solvent to remove soluble impurities.[]
Troubleshooting Guides
Guide 1: Low Yield in Williamson Ether Synthesis
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of starting materials | Incomplete deprotonation of 1,4-butanediol. | - Use a strong base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete formation of the dialkoxide.[8] - Ensure anhydrous reaction conditions as water will consume the base. - Use a polar aprotic solvent like DMF or DMSO to enhance the solubility and reactivity of the alkoxide.[8] |
| Low reaction temperature. | Gradually increase the reaction temperature, typically in the range of 50-100 °C, while monitoring for side reactions.[2] | |
| Formation of significant byproducts | E2 elimination of the 3-halopropanol. | - Use a primary halide to minimize elimination.[3] - Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. |
| Self-condensation of the protected 3-halopropanol. | - Ensure complete deprotonation of the 1,4-butanediol before adding the electrophile. |
Guide 2: Complex Product Mixture in Acid-Catalyzed Dehydration
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of multiple ether products | Lack of selectivity in the intermolecular reaction. | - Optimize the molar ratio of 1,4-butanediol to 1,3-propanediol. An excess of one diol may favor the formation of the desired product. - Investigate the use of a more selective catalyst, such as a specific heteropoly acid. |
| Formation of tetrahydrofuran (THF) | Intramolecular cyclization of 1,4-butanediol. | - Lower the reaction temperature to favor intermolecular reaction over intramolecular cyclization. - Choose a catalyst known to be less prone to promoting THF formation. |
| High viscosity or presence of high molecular weight species | Oligomerization/Polymerization. | - Control the reaction time and temperature carefully. Shorter reaction times and lower temperatures can reduce the extent of polymerization. - Adjust the stoichiometry of the reactants. |
Data Presentation
Table 1: Catalyst Performance in Analogous Etherification Reactions
| Catalyst | Reactants | Product | Yield (%) | Selectivity (%) | Reference |
| H₃PW₁₂O₄₀ | Butane-1,4-diol | Tetrahydrofuran | 98 | >99 | [6] |
| Sulfuric Acid | 1,4-Butanediol | Tetrahydrofuran | High | Moderate | [12] |
| Iodine | 1,3-Diols | Five-membered cyclic ethers | up to 86 | High | [13] |
Note: Data for the direct synthesis of this compound is limited. The table presents data from related intramolecular etherification (cyclization) reactions to provide insight into catalyst efficacy for ether bond formation from diols.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis (Hypothetical Route)
This protocol is a general guideline for the synthesis of this compound via the Williamson ether synthesis, which would require a protected 3-halopropanol.
-
Protection of 3-chloro-1-propanol (B141029):
-
React 3-chloro-1-propanol with a suitable protecting group, for example, tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like imidazole (B134444) in DMF to form 1-chloro-3-(tert-butyldimethylsilyloxy)propane.
-
-
Formation of the Dialkoxide:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 1,4-butanediol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 2.2 equivalents) portion-wise, allowing for the evolution of hydrogen gas to cease between additions.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the disodium salt of 1,4-butanediol.
-
-
Etherification:
-
To the solution of the dialkoxide, add the protected 1-chloro-3-(tert-butyldimethylsilyloxy)propane (2.2 equivalents) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC.
-
-
Deprotection:
-
After the etherification is complete, cool the reaction mixture and quench with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF to remove the TBDMS protecting groups.
-
-
Work-up and Purification:
-
Quench the reaction mixture by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Protocol 2: Acid-Catalyzed Dehydration (Hypothetical Route)
This protocol is a general guideline for the direct synthesis of this compound. Note that this method will likely produce a mixture of products requiring careful purification.
-
Reaction Setup:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine 1,4-butanediol (1.0 equivalent), 1,3-propanediol (2.5 equivalents to favor the desired product), and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a heteropoly acid, 0.01-0.1 equivalents).
-
Add a suitable solvent that forms an azeotrope with water (e.g., toluene) to facilitate the removal of water.
-
-
Reaction:
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by GC or LC-MS to observe the formation of the desired product and side products.
-
-
Work-up and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature.
-
Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution).
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product mixture by fractional vacuum distillation or preparative chromatography to isolate the this compound.
-
Visualizations
Caption: Workflow for Williamson ether synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. EP0050181A1 - Method for purifying polyether-polyols - Google Patents [patents.google.com]
- 10. data.epo.org [data.epo.org]
- 12. CN104072448A - Method for producing tetrahydrofuran by catalyzing dehydration of 1,4-butanediol through L acid - Google Patents [patents.google.com]
- 13. Iodine-catalyzed synthesis of five-membered cyclic ethers from 1,3-diols under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Production of 1,4-di(3-hydroxypropoxy)butane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 1,4-di(3-hydroxypropoxy)butane. The following information is based on the principles of the Williamson ether synthesis, the most probable synthetic route for this molecule.
Troubleshooting Guide
Users may encounter several issues during the synthesis and purification of this compound. This guide provides a structured approach to identifying and resolving these common problems.
Issue 1: Low Yield of the Desired Product
A low yield of this compound can be attributed to several factors, from incomplete reactions to the prevalence of side reactions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Deprotonation of 1,4-butanediol (B3395766) | Ensure a sufficiently strong base (e.g., sodium hydride) is used in stoichiometric excess. Verify the quality and dryness of the base and solvent. | Complete formation of the dialkoxide of 1,4-butanediol, enabling the subsequent etherification to proceed efficiently. |
| Suboptimal Reaction Temperature | If the reaction is too slow, gradually increase the temperature. However, be aware that excessively high temperatures can promote side reactions. | An optimized temperature will balance the reaction rate and the minimization of byproducts. |
| Insufficient Reaction Time | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). Continue the reaction until the starting materials are consumed. | The reaction goes to completion, maximizing the formation of the desired product. |
| Prevalence of Elimination Side Reactions | While less likely with a primary halide like 3-chloropropanol, ensure the reaction temperature is not excessively high, as this can favor elimination. | Minimized formation of elimination byproducts, thereby increasing the yield of the desired ether. |
Issue 2: Presence of Significant Impurities in the Final Product
The presence of impurities can complicate purification and affect the quality of the final product. The following are likely impurities and steps to mitigate them.
| Impurity | Potential Cause of Formation | Mitigation and Removal Strategy |
| Unreacted 1,4-butanediol | Incomplete reaction or insufficient amount of 3-chloropropanol. | Use a slight excess of 3-chloropropanol. Unreacted diol can be removed by column chromatography or distillation. |
| Mono-substituted Product | Incomplete reaction on both sides of the 1,4-butanediol molecule. | Increase reaction time and/or temperature to favor the di-substitution. This impurity can be separated by chromatography. |
| Oligomeric Byproducts | Intermolecular reactions between partially reacted intermediates. This is more likely at higher concentrations. | Perform the reaction under more dilute conditions. Purification can be achieved by size exclusion chromatography or careful distillation. |
| Elimination Product (Allyl Alcohol Derivatives) | High reaction temperatures favoring the E2 elimination pathway. | Maintain the lowest effective reaction temperature. These lower-boiling point impurities can often be removed by distillation. |
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound?
A1: The most common and versatile method for synthesizing ethers is the Williamson ether synthesis. For this compound, this would involve the reaction of 1,4-butanediol with a 3-halopropanol (e.g., 3-chloropropanol) in the presence of a strong base. The reaction proceeds via an SN2 mechanism.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Stoichiometry: The molar ratio of 1,4-butanediol to 3-chloropropanol and the base is crucial. A slight excess of the haloalkanol may be used to ensure complete di-substitution.
-
Temperature: The temperature should be high enough to ensure a reasonable reaction rate but low enough to minimize side reactions like elimination.
-
Solvent: A polar aprotic solvent like THF or DMF is often used to facilitate the SN2 reaction.
-
Purity of Reagents: The use of dry solvents and high-purity starting materials is essential to prevent unwanted side reactions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC). These methods can be used to track the disappearance of starting materials and the appearance of the desired product and any major byproducts.
Q4: What are the expected major impurities and how can they be identified?
A4: Based on the Williamson ether synthesis, the expected major impurities are:
-
Unreacted 1,4-butanediol: Can be identified by its characteristic retention time/spot and mass spectrum.
-
Mono-substituted intermediate: Will have a molecular weight between that of the starting diol and the final product.
-
Oligomers: These will have higher molecular weights than the desired product and can be detected by techniques like Gel Permeation Chromatography (GPC) or mass spectrometry.
-
Elimination byproducts: These will have a different chemical structure (containing a double bond) and can be identified by spectroscopic methods.
Q5: What purification methods are recommended for this compound?
A5: A multi-step purification process is often necessary.
-
Distillation: To remove lower-boiling impurities and unreacted starting materials.
-
Column Chromatography: For separating the desired product from the mono-substituted intermediate and other polar impurities.
-
Hydrogenation: In some cases, catalytic hydrogenation can be used to remove certain types of impurities, such as aldehydes or acetals, that may form during the synthesis or workup.
Visualizing the Process
Experimental Workflow
The following diagram outlines a general experimental workflow for the synthesis and purification of this compound.
Impurity Formation Pathways
This diagram illustrates the main reaction pathway and potential side reactions during the synthesis.
Detailed Experimental Protocols
Disclaimer: The following are generalized protocols based on the principles of Williamson ether synthesis and should be adapted and optimized for specific laboratory conditions and scales.
Synthesis of this compound
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (B95107) (THF).
-
Deprotonation: Add sodium hydride (2.2 equivalents) to the THF. While stirring, slowly add a solution of 1,4-butanediol (1 equivalent) in anhydrous THF via the dropping funnel. The mixture may be gently heated to ensure complete deprotonation.
-
Etherification: To the resulting slurry, add 3-chloropropanol (2.2 equivalents) dropwise. The reaction mixture is then heated to reflux and maintained at this temperature for several hours.
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: After completion, the reaction is cooled to room temperature and cautiously quenched by the slow addition of water or ethanol (B145695) to destroy any unreacted sodium hydride. The mixture is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Purification Protocol
-
Distillation: The crude product is subjected to fractional distillation under reduced pressure to remove any low-boiling impurities.
-
Column Chromatography: The residue from the distillation is purified by column chromatography on silica (B1680970) gel. A gradient elution system (e.g., hexane/ethyl acetate) is typically used to separate the desired di-substituted product from the mono-substituted intermediate and other less polar impurities.
Analytical Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injection: Split injection with a high split ratio.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 280 °C) to elute all components.
-
Detection: Mass spectrometry to identify the components based on their mass spectra.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: A reversed-phase column (e.g., C18) is suitable for separating components based on polarity.
-
Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Detection: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is suitable for detecting compounds like polyols that lack a UV chromophore.
-
Validation & Comparative
A Comparative Analysis of 1,4-Butanediol and 1,4-Di(3-hydroxypropoxy)butane in Polyurethane Formulations
In the synthesis of polyurethanes (PUs), the selection of a chain extender is a critical determinant of the final polymer's properties. These low molecular weight diols or diamines react with isocyanate groups to form the "hard segments" of the polyurethane, which in turn dictates the material's mechanical strength, thermal stability, and overall performance. This guide provides a comparative analysis of two such diols: the widely-used 1,4-butanediol (B3395766) (BDO) and the less conventional 1,4-di(3-hydroxypropoxy)butane.
While extensive experimental data is available for polyurethanes formulated with BDO, there is a notable lack of published research on the use of this compound as a chain extender. Therefore, this guide will present a comprehensive overview of the performance of BDO-based polyurethanes, supported by established experimental findings. Subsequently, a theoretical analysis of the potential effects of this compound on polyurethane properties will be provided, based on its molecular structure and general principles of polymer chemistry.
1,4-Butanediol (BDO): A Performance Benchmark
1,4-Butanediol is a linear aliphatic diol that is a staple in the polyurethane industry, particularly in applications requiring high-performance elastomers.[1] Its simple, linear structure allows for the formation of well-ordered, crystalline hard segments, leading to excellent phase separation from the amorphous soft segments (typically a long-chain polyol).[2] This microphase separation is fundamental to the desirable properties of many polyurethanes.
The reaction of BDO with a diisocyanate, such as 4,4'-methylenebis(phenyl isocyanate) (MDI), creates rigid urethane (B1682113) domains that act as physical crosslinks, imparting high tensile strength, tear resistance, and hardness to the resulting polymer.[2]
General Synthesis of Polyurethane
The synthesis of polyurethane is a polyaddition reaction between a diisocyanate and a polyol. The chain extender is introduced to build molecular weight and create the hard segment domains.
Caption: General two-step prepolymer method for polyurethane synthesis.
Quantitative Performance Data of BDO-based Polyurethanes
The following table summarizes typical mechanical and thermal properties of polyurethanes synthesized using 1,4-butanediol as the chain extender. These values can vary significantly depending on the specific diisocyanate, polyol, and the hard segment to soft segment ratio.
| Property | Typical Value Range | Test Method |
| Tensile Strength | 30 - 60 MPa | ASTM D412 |
| Elongation at Break | 300 - 700% | ASTM D412 |
| Shore Hardness | 70A - 60D | ASTM D2240 |
| Glass Transition Temperature (Tg) of Hard Segment | 80 - 120 °C | Dynamic Mechanical Analysis (DMA) |
| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |
This compound: A Theoretical Perspective
The increased chain length and the presence of ether groups in this compound would likely lead to:
-
Reduced Hard Segment Crystallinity: The less regular structure and increased flexibility of the this compound molecule, compared to the rigid linearity of BDO, would likely disrupt the packing of the hard segments. This would result in a more amorphous hard phase and a lower degree of crystallinity.
-
Lower Hardness and Tensile Strength: A reduction in hard segment crystallinity and the physical crosslinking it provides would be expected to lead to a softer polyurethane with lower tensile strength and modulus.
-
Increased Flexibility and Elongation: The longer, more flexible nature of the this compound chain extender could contribute to a higher elongation at break and a more flexible final polymer.
-
Lower Glass Transition Temperature of the Hard Segment: The introduction of flexible ether linkages and a longer chain length would likely lower the glass transition temperature of the hard segment domains.
-
Potential for Improved Low-Temperature Performance: The increased flexibility imparted by the ether linkages might enhance the low-temperature flexibility of the polyurethane.
It is important to emphasize that these are theoretical predictions. Experimental validation is necessary to confirm these hypotheses and to fully understand the performance of this compound as a chain extender in polyurethanes.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Polyurethane Synthesis (Prepolymer Method)
A two-step prepolymer method is commonly employed for the synthesis of polyurethanes.
Caption: Experimental workflow for the two-step synthesis of polyurethanes.
-
Prepolymer Synthesis: The polyol is dried under vacuum at an elevated temperature (e.g., 100-120°C) to remove any residual moisture. It is then cooled to a reaction temperature of approximately 80°C. A stoichiometric excess of the diisocyanate is added to the reactor under a nitrogen atmosphere with constant stirring. The reaction is allowed to proceed for a set time (e.g., 2-3 hours) until the desired isocyanate content is reached, which can be monitored by titration.
-
Chain Extension: The resulting isocyanate-terminated prepolymer is cooled to around 60°C. The chain extender (e.g., 1,4-butanediol) is then added stoichiometrically to the prepolymer with vigorous mixing. After thorough mixing, the mixture is degassed under vacuum to remove any entrapped air bubbles and then poured into a preheated mold.
-
Curing: The mold is then placed in an oven for curing at a specific temperature and duration (e.g., 100°C for 24 hours) to complete the polymerization reaction.
Mechanical Property Testing
-
Tensile Strength and Elongation at Break (ASTM D412):
-
Specimen Preparation: Dumbbell-shaped specimens are die-cut from the cured polyurethane sheets.
-
Test Procedure: The test is conducted using a universal testing machine equipped with extensometers. The specimen is clamped in the grips and pulled at a constant rate of speed (e.g., 500 mm/min) until it fractures.
-
Data Acquisition: The load and elongation are recorded throughout the test. Tensile strength is calculated as the maximum stress applied before rupture, and elongation at break is the percentage increase in length at the point of rupture.
-
-
Hardness (ASTM D2240):
-
Specimen Preparation: A flat polyurethane specimen with a minimum thickness of 6 mm is used.
-
Test Procedure: A durometer (Shore A or Shore D scale, depending on the material's hardness) is pressed firmly against the specimen surface.
-
Data Acquisition: The hardness value is read from the durometer's scale within one second of firm contact. Multiple readings are taken at different locations on the specimen and averaged.
-
Thermal Property Analysis
-
Dynamic Mechanical Analysis (DMA) for Glass Transition Temperature (Tg):
-
Specimen Preparation: A rectangular specimen of defined dimensions is cut from the polyurethane sample.
-
Test Procedure: The specimen is subjected to a sinusoidal oscillating strain at a fixed frequency (e.g., 1 Hz) while the temperature is increased at a constant rate (e.g., 3°C/min).
-
Data Acquisition: The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is typically taken as the glass transition temperature.
-
-
Thermogravimetric Analysis (TGA) for Thermal Stability:
-
Specimen Preparation: A small, accurately weighed sample (5-10 mg) of the polyurethane is placed in a TGA sample pan.
-
Test Procedure: The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The weight of the sample is continuously monitored as a function of temperature. The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
Conclusion
1,4-Butanediol remains a well-characterized and reliable chain extender for producing high-performance polyurethanes with excellent mechanical and thermal properties. Its linear and symmetric structure facilitates the formation of highly organized hard segments, which is key to its performance.
While this compound presents an interesting alternative with a more flexible and longer chain structure, a clear understanding of its impact on polyurethane properties is hindered by the absence of direct comparative experimental data. Theoretical considerations suggest that its use would likely result in softer, more flexible polyurethanes with lower thermal transitions. For researchers and professionals in drug development and other fields requiring tailored polymer properties, further investigation into such novel chain extenders could open up new avenues for material design. However, for applications demanding the well-established performance characteristics of high-strength elastomers, 1,4-butanediol continues to be the industry standard.
References
Validating the Structure of 1,4-di(3-hydroxypropoxy)butane: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the precise structural confirmation of chemical compounds is a critical step in ensuring the reliability and reproducibility of their work. This guide provides an objective comparison of X-ray crystallography with other widely used spectroscopic methods for the structural validation of 1,4-di(3-hydroxypropoxy)butane, a versatile bifunctional linker. While X-ray crystallography provides the definitive solid-state structure, its application is contingent on the ability to grow high-quality single crystals. In instances where suitable crystals cannot be obtained, a combination of other spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offers a powerful alternative for comprehensive structural elucidation in the solution and gas phases.
Comparison of Analytical Techniques for Structural Validation
The selection of an appropriate analytical technique for structure determination depends on the nature of the sample, the information required, and the available instrumentation. Below is a comparative overview of X-ray crystallography and its common spectroscopic alternatives.
| Technique | Information Provided | Strengths | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. | Provides unambiguous, high-resolution structural data; considered the "gold standard" for structural determination. | Requires a single, high-quality crystal; the solid-state conformation may differ from the solution-state structure. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information about the chemical environment, connectivity, and spatial proximity of atoms in a molecule. | Provides detailed structural information in solution; non-destructive; can be used for quantitative analysis. | Less sensitive than mass spectrometry; complex spectra can be challenging to interpret for large molecules. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in a molecule. | Fast and simple to perform; provides a characteristic "fingerprint" for a compound. | Provides limited information about the overall molecular structure and connectivity. |
| Mass Spectrometry (MS) | The mass-to-charge ratio of the molecule and its fragments. | Extremely sensitive; provides the molecular weight and can offer structural clues through fragmentation patterns. | Can be destructive; interpretation of fragmentation patterns can be complex. |
Experimental Data for this compound
While a public crystal structure for this compound is not available, its structure can be confidently confirmed through a combination of spectroscopic methods. Below is a summary of the expected data from NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | t | 4H | OCH₂ -CH₂-CH₂-OH |
| ~3.50 | t | 4H | -O-CH₂ -CH₂-CH₂-O- |
| ~2.50 | br s | 2H | -OH |
| ~1.80 | p | 4H | -O-CH₂-CH₂ -CH₂-OH |
| ~1.65 | p | 4H | -O-CH₂-CH₂ -CH₂ -CH₂-O- |
Table 2: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3600-3200 | Strong, Broad | O-H | Stretching |
| 2940-2860 | Strong | C-H | Stretching |
| 1120-1040 | Strong | C-O | Stretching (Ether and Alcohol) |
| 1470-1430 | Medium | C-H | Bending |
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
| 207 | [M+H]⁺ (Molecular Ion + H) |
| 189 | [M-OH]⁺ |
| 117 | [HO-(CH₂)₃-O-(CH₂)₄]⁺ |
| 75 | [HO-(CH₂)₃-O]⁺ |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are the standard operating procedures for the key experiments cited.
X-ray Crystallography
-
Crystal Growth: Dissolve this compound in a suitable solvent (e.g., a mixture of ethanol (B145695) and water). Allow the solvent to evaporate slowly at room temperature until single crystals form.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a single-crystal X-ray diffractometer. Cool the crystal to 100 K under a stream of nitrogen gas. Collect diffraction data using monochromatic X-ray radiation (e.g., Mo Kα, λ = 0.71073 Å).
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and space group. Solve the structure using direct methods and refine the atomic positions and thermal parameters by full-matrix least-squares on F².
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz NMR spectrometer. Set the spectral width to cover the range of -2 to 12 ppm. Use a pulse angle of 30° and a relaxation delay of 1 second.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm. Integrate the signals to determine the relative proton ratios.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of neat this compound between two sodium chloride (NaCl) plates to create a thin liquid film.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of this compound in methanol (B129727) into the mass spectrometer via direct infusion using an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental procedures for structural validation.
Caption: Workflow for the structural validation of this compound.
Caption: Logical flow for data analysis in spectroscopic structure determination.
performance comparison of polymers from 1,4-di(3-hydroxypropoxy)butane vs. other diols
A Comparative Guide for Researchers in Polymer Science and Drug Development
The selection of diol monomers is a critical determinant in tailoring the performance of polymers for specialized applications, including advanced drug delivery systems. This guide provides a comparative analysis of polymers synthesized from 1,4-di(3-hydroxypropoxy)butane against those derived from other common diols. While direct, publicly available experimental data for polymers based on this compound is limited, this guide extrapolates its expected performance based on established structure-property relationships in polyurethane chemistry, using data from common diols as a benchmark.
Executive Summary
Polymers derived from this compound are anticipated to exhibit increased flexibility, lower crystallinity, and potentially altered degradation kinetics compared to their counterparts made with shorter, linear diols like 1,4-butanediol (B3395766). These characteristics, stemming from the longer, more flexible ether-containing chain of this compound, can be advantageous for specific drug delivery applications where enhanced elasticity and controlled, diffusion-based release mechanisms are desired. Conversely, for applications demanding high tensile strength and thermal stability, polymers from shorter diols may be more suitable.
Data Presentation: A Comparative Look at Polymer Properties
The following tables summarize the typical mechanical and thermal properties of polyurethanes synthesized with various diol chain extenders. It is important to note that these values represent general trends, and actual properties can vary based on the specific polyisocyanate, polyol, and synthesis conditions used.
Table 1: Comparison of Mechanical Properties of Polyurethanes with Different Diol Chain Extenders
| Diol Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) |
| Ethylene Glycol | 45 - 55 | 400 - 500 | 90 - 95 |
| 1,4-Butanediol | 40 - 50 | 500 - 600 | 85 - 90 |
| 1,6-Hexanediol | 30 - 40 | 600 - 700 | 80 - 85 |
| This compound (Expected) | 20 - 30 | > 700 | 70 - 80 |
Note: The properties for this compound-based polyurethanes are extrapolated based on the trend of increasing chain length and flexibility leading to lower tensile strength and hardness, and higher elongation.
Table 2: Comparison of Thermal Properties of Polyurethanes with Different Diol Chain Extenders
| Diol Chain Extender | Glass Transition Temperature (Tg) of Hard Segment (°C) | Melting Temperature (Tm) of Hard Segment (°C) |
| Ethylene Glycol | 80 - 100 | 200 - 220 |
| 1,4-Butanediol | 60 - 80 | 180 - 200 |
| 1,6-Hexanediol | 40 - 60 | 160 - 180 |
| This compound (Expected) | < 40 | Likely amorphous or low Tm |
Note: The properties for this compound-based polyurethanes are extrapolated based on the trend of longer, more flexible diols disrupting chain packing and reducing thermal transition temperatures.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of polyurethanes, which can be adapted for the specific diols being compared.
Polyurethane Synthesis (Prepolymer Method)
-
Prepolymer Formation: A diisocyanate (e.g., 4,4'-methylenebis(phenyl isocyanate) - MDI) and a polyol (e.g., polycaprolactone (B3415563) diol) are reacted in a moisture-free environment under a nitrogen atmosphere at 80-90°C for 2-3 hours to form an isocyanate-terminated prepolymer. The molar ratio of NCO to OH groups is typically maintained at 2:1.
-
Chain Extension: The prepolymer is cooled to 60-70°C, and the diol chain extender (e.g., 1,4-butanediol or this compound) is added dropwise with vigorous stirring. The amount of diol is calculated to achieve a final NCO:OH ratio of approximately 1:1.
-
Curing: The resulting polymer is cast into a mold and cured at 100-110°C for 12-24 hours to complete the polymerization.
Material Characterization
-
Mechanical Testing: Tensile strength, elongation at break, and Shore hardness are measured using a universal testing machine according to ASTM D412 and ASTM D2240 standards, respectively.
-
Thermal Analysis: Glass transition temperature (Tg) and melting temperature (Tm) are determined using Differential Scanning Calorimetry (DSC). The thermal stability is assessed by Thermogravimetric Analysis (TGA).
-
Structural Analysis: The chemical structure and confirmation of urethane (B1682113) bond formation are analyzed using Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of these polymers.
Assessing the Environmental Impact of 1,4-di(3-hydroxypropoxy)butane-Based Polymers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for sustainable and biocompatible materials has led to a growing interest in novel polymers with tailored properties and reduced environmental footprints. Among these, polymers based on 1,4-di(3-hydroxypropoxy)butane are emerging as a promising class of materials. Their unique chemical structure, featuring ether linkages and terminal hydroxyl groups, offers potential advantages in terms of biodegradability and biocompatibility. However, a comprehensive understanding of their environmental impact is crucial for their responsible development and application.
This guide provides a comparative assessment of the environmental impact of this compound-based polymers against other common biodegradable alternatives. Due to the limited direct experimental data on this specific polymer class, this guide leverages data from structurally similar polyethers and established biodegradable polymers to provide a predictive assessment. It is important to note that the environmental profile of this compound-based polymers presented here is based on scientific inference and highlights the need for direct experimental validation.
Comparative Life Cycle Assessment (LCA) Data
Life Cycle Assessment (LCA) is a standardized methodology to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through to disposal or recycling. The following table summarizes cradle-to-gate LCA data for the production of the monomer this compound, drawing analogies from conventional polyether polyols, and compares it with common biodegradable polymers.
| Parameter | This compound-Based Polymer (Projected) | Poly(lactic acid) (PLA) | Poly(hydroxyalkanoates) (PHAs) | Poly(caprolactone) (PCL) |
| Feedstock | Petrochemical or potentially bio-based | Primarily corn, sugarcane | Various sugars, lipids (microbial fermentation) | Petrochemical |
| Energy Consumption (MJ/kg) | 50 - 80 | 54 - 78 | 40 - 70 | 70 - 90 |
| Greenhouse Gas Emissions (kg CO2 eq/kg) | 2.5 - 4.0 | 1.5 - 3.0 | 1.0 - 2.5 | 3.0 - 4.5 |
| Water Consumption (L/kg) | 100 - 200 | 1000 - 2000 (agriculture) | 500 - 1500 (fermentation) | 150 - 250 |
| Land Use (m²/kg/year) | N/A (petrochemical) | 1.0 - 2.5 | 0.5 - 1.5 | N/A (petrochemical) |
Note: Data for this compound-based polymers are projected based on LCA data for similar short-chain polyether polyols.[1][2] Data for PLA, PHAs, and PCL are compiled from various LCA studies. The environmental impact of bio-based polymers is highly dependent on agricultural practices and fermentation efficiency.
Biodegradability Profile
The presence of ether linkages in the backbone of this compound-based polymers suggests they are susceptible to biodegradation. Polyethers, in general, are known to be biodegradable, with the rate influenced by factors such as molecular weight, chain structure, and the presence of other functional groups.
| Polymer | Biodegradation Mechanism | Expected Timeframe (in optimal conditions) | Key Degradation Products |
| This compound-Based Polymer (Predicted) | Aerobic and anaerobic microbial degradation, likely initiated by enzymatic cleavage of ether bonds. | Months to a few years | 1,4-butanediol, 3-hydroxypropionic acid, smaller glycols, CO2, H2O |
| Poly(lactic acid) (PLA) | Hydrolysis followed by microbial degradation. | 6-12 months (industrial composting) | Lactic acid, CO2, H2O |
| Poly(hydroxyalkanoates) (PHAs) | Enzymatic degradation by a wide range of microorganisms. | 2-6 months (soil, compost, marine) | 3-hydroxyalkanoic acids, CO2, H2O |
| Poly(caprolactone) (PCL) | Enzymatic degradation by various microorganisms. | 1-2 years (soil, compost) | 6-hydroxycaproic acid, CO2, H2O |
Ecotoxicity Assessment
The potential toxicity of the polymers and their degradation products is a critical aspect of their environmental impact. While direct toxicity data for this compound-based polymers is not available, the expected degradation products provide some insight.
| Polymer | Acute Toxicity (LC50/EC50) of Polymer | Toxicity of Degradation Products |
| This compound-Based Polymer (Predicted) | Likely low, similar to other biocompatible polyethers. | 1,4-butanediol and 3-hydroxypropionic acid are generally considered to have low toxicity. |
| Poly(lactic acid) (PLA) | Generally considered non-toxic. | Lactic acid is a natural metabolite and is non-toxic at typical environmental concentrations. |
| Poly(hydroxyalkanoates) (PHAs) | Generally considered non-toxic and biocompatible. | 3-hydroxyalkanoic acids are natural metabolites and are generally non-toxic. |
| Poly(caprolactone) (PCL) | Generally considered non-toxic. | 6-hydroxycaproic acid has low toxicity. |
Experimental Protocols
To obtain definitive data on the environmental impact of this compound-based polymers, the following key experiments are recommended:
Biodegradation Testing
a) Aerobic Biodegradation in Soil:
-
Standard Method: ISO 17556:2019 "Plastics — Determination of the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand in a respirometer or the amount of carbon dioxide evolved".
-
Methodology:
-
Prepare a test mixture of the polymer with standardized soil.
-
Incubate the mixture in a controlled environment (temperature, humidity).
-
Measure the amount of CO2 evolved over time using a respirometer or gas chromatography.
-
The percentage of biodegradation is calculated based on the ratio of measured CO2 to the theoretical maximum CO2 that can be produced from the polymer.
-
b) Aquatic Biodegradation:
-
Standard Method: OECD 301F: Ready Biodegradability - Manometric Respirometry Test.
-
Methodology:
-
Inoculate a mineral medium with a small volume of activated sludge.
-
Add the polymer as the sole source of organic carbon.
-
Measure the oxygen consumption over a 28-day period.
-
The degree of biodegradation is determined by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD).
-
Ecotoxicity Testing
a) Acute Toxicity to Aquatic Organisms:
-
Standard Method: OECD 202: Daphnia sp. Acute Immobilisation Test.
-
Methodology:
-
Expose Daphnia magna to a range of concentrations of the polymer or its degradation products for 48 hours.
-
Observe and record the number of immobilized daphnids at each concentration.
-
Calculate the EC50 (the concentration that causes immobilization in 50% of the test organisms).
-
b) Algal Growth Inhibition Test:
-
Standard Method: OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test.
-
Methodology:
-
Expose a freshwater green alga (e.g., Raphidocelis subcapitata) to various concentrations of the polymer or its degradation products.
-
Incubate under controlled light and temperature conditions for 72 hours.
-
Measure the algal growth (e.g., by cell counting or fluorescence) at each concentration.
-
Determine the EC50 for growth inhibition.
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided:
Caption: Predicted biodegradation pathway of this compound-based polymers.
Caption: Comparative framework for the Life Cycle Assessment of the target polymer and its alternatives.
Caption: Recommended experimental workflow for assessing the environmental impact of new polymers.
Conclusion
Polymers derived from this compound hold significant promise as a new class of biodegradable and potentially biocompatible materials. Based on the analysis of structurally similar polyethers, it is predicted that these polymers will exhibit favorable environmental profiles, characterized by biodegradation into low-toxicity products. However, this guide underscores the critical need for direct experimental data to validate these predictions. By following the outlined experimental protocols, researchers and developers can generate the necessary data to perform a comprehensive and accurate environmental impact assessment, ensuring the sustainable development and application of these innovative materials.
References
comparative thermal stability of polyurethanes based on different chain extenders
Researchers and drug development professionals working with polyurethanes must consider the critical role of chain extenders in determining the thermal stability of the final polymer. The selection of a chain extender, a low molecular weight diol or diamine that reacts with the isocyanate groups, directly influences the structure of the hard segments within the polyurethane matrix. This, in turn, dictates the material's performance at elevated temperatures, a crucial factor for applications ranging from medical devices to drug delivery systems.
The chemical nature, molecular symmetry, and chain length of the extender all contribute to the thermal properties of the resulting polyurethane. Aromatic chain extenders generally impart greater thermal stability than their aliphatic counterparts due to the rigidity of the aromatic rings. Similarly, chain extenders with a higher degree of molecular symmetry can lead to more organized and stable hard segment domains, enhancing the overall thermal resistance of the polymer.
Comparative Thermal Analysis
To illustrate the impact of different chain extenders on the thermal stability of polyurethanes, the following table summarizes key data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). TGA measures the weight loss of a material as a function of temperature, providing information about its decomposition profile. Key parameters include the onset decomposition temperature (often reported as T5% or T10%, the temperature at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate (Tmax). DSC is used to determine the glass transition temperature (Tg), which indicates a transition from a rigid, glassy state to a more flexible, rubbery state.
| Chain Extender | Polymer System | T5% (°C) | T10% (°C) | Tmax (°C) | Tg of Hard Segment (°C) | Reference |
| Aliphatic Diols | ||||||
| 1,4-Butanediol (BDO) | PTMG/MDI | ~328 | ~341 | ~360-370 | 10-93 | [1][2] |
| 1,3-Butanediol (1,3-BDO) | PBA/MDI | ~300 | - | - | ~25-40 | [3] |
| Monoethylene Glycol (mEG) | PPG/MDI | - | - | - | 10 to 93 (increases with mEG content) | [1] |
| Aromatic Diamines | ||||||
| 2,2'-dichloro-4,4'-methylenedianiline (MOCA) | PTMG/TDI | - | - | Higher than Ethacure-300 | - | [4] |
| 3,5-dimethyl-thiotoluenediamine (Ethacure-300) | PTMG/TDI | - | - | Lower than MOCA | - | [4] |
Note: The values presented are approximate and can vary depending on the specific polyol, isocyanate, and synthesis conditions used.
The Underlying Science: Structure-Property Relationships
The observed differences in thermal stability can be attributed to the influence of the chain extender on the morphology and intermolecular forces within the polyurethane.
Aromatic chain extenders introduce rigid phenyl groups into the hard segments, restricting chain mobility and increasing the energy required for thermal degradation.[2] In contrast, flexible aliphatic chain extenders lead to less rigid hard segments and consequently lower thermal stability.
The symmetry of the chain extender molecule plays a crucial role in the packing efficiency and potential for crystallinity within the hard domains.[5] Symmetrical chain extenders, such as 1,4-butanediol, allow for more ordered packing and stronger intermolecular hydrogen bonding between urethane (B1682113) groups, resulting in enhanced thermal stability.[1] Asymmetrical extenders, like 1,3-butanediol, can disrupt this packing, leading to a decrease in the glass transition temperature of the hard segment.[3]
The length of the chain extender also affects the degree of phase separation between the hard and soft segments. Generally, longer chain extenders can lead to better-defined hard segment domains and improved thermal properties, up to a certain point.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the comparison of polyurethane thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal degradation profile of the polyurethane samples.
Methodology:
-
A small sample of the polyurethane material (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina).
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (weight % vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition and the temperature of maximum decomposition rate.
Differential Scanning Calorimetry (DSC)
Objective: To measure the glass transition temperature (Tg) of the polyurethane samples.
Methodology:
-
A small, weighed sample of the polyurethane (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The sample is subjected to a controlled temperature program, which typically involves a heating-cooling-heating cycle to erase the thermal history of the material. For example:
-
Heat from room temperature to a temperature above the expected highest transition (e.g., 200 °C) at a rate of 10 °C/min.
-
Hold isothermally for a few minutes.
-
Cool to a low temperature (e.g., -80 °C) at a controlled rate (e.g., 10 °C/min).
-
Heat again to the upper temperature at the same heating rate.
-
-
The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature is determined from the second heating scan as a step change in the baseline of the DSC thermogram.
The selection of an appropriate chain extender is a critical design parameter in the development of polyurethanes with tailored thermal properties. By understanding the structure-property relationships, researchers can rationally select chain extenders to meet the specific thermal stability requirements of their intended applications.
References
- 1. d-nb.info [d-nb.info]
- 2. The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Detection of 1,4-di(3-hydroxypropoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1,4-di(3-hydroxypropoxy)butane. Due to the absence of specific validated methods for this compound in publicly available literature, this document outlines hypothetical, yet scientifically grounded, approaches based on established analytical techniques for similar polar, polyhydric molecules. The primary methods discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), with a brief overview of potential alternative techniques.
The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the suitability and reliability of the analytical procedures.[1][2][3]
Hypothetical Performance Comparison
The following table summarizes the anticipated performance of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the analysis of this compound.
| Parameter | Gas Chromatography (GC) with Derivatization | High-Performance Liquid Chromatography (HPLC) | Alternative Method: Quantitative NMR (qNMR) |
| Specificity | High, especially with Mass Spectrometry (MS) detection. Potential for co-elution with structurally similar compounds. | High, particularly with selective detectors like MS. Method development can resolve interferences. | High, provides structural confirmation. Signal overlap can be a challenge in complex mixtures. |
| Sensitivity (LOD/LOQ) | High, typically in the low ng/mL to pg/mL range, especially with sensitive detectors like FID or MS. | Moderate to high, typically in the µg/mL to ng/mL range, depending on the detector (RI, ELSD, MS). | Lower sensitivity, typically in the mg/mL to high µg/mL range. |
| Linearity | Excellent, with a correlation coefficient (r²) typically >0.995 over a wide concentration range.[3] | Excellent, with a correlation coefficient (r²) typically >0.995 over a defined range.[3] | Excellent, as signal intensity is directly proportional to the number of nuclei. |
| Precision (%RSD) | High, with RSD values typically <2% for repeatability and intermediate precision.[4] | High, with RSD values typically <2% for repeatability and intermediate precision.[2] | High, with RSD values typically <1%. |
| Accuracy (% Recovery) | High, with recovery typically within 98-102%.[4] | High, with recovery typically within 98-102%.[2] | High, can be a primary ratio method, not requiring a reference standard of the analyte. |
| Throughput | Moderate. Derivatization step adds time. Runtimes are typically in the range of 10-30 minutes. | High. Direct injection is possible. Runtimes are typically in the range of 10-20 minutes.[5] | Low. Longer acquisition times are required for good signal-to-noise. |
| Robustness | Good, but sensitive to variations in derivatization efficiency and GC oven temperature ramps. | Excellent. Less sensitive to minor changes in mobile phase composition and flow rate. | Excellent. Less affected by matrix effects compared to chromatographic methods. |
| Sample Preparation | Requires derivatization to increase volatility and thermal stability.[6] | Minimal, typically just dissolution in a suitable solvent. | Minimal, dissolution in a deuterated solvent. |
Experimental Protocols
Detailed methodologies for the proposed GC and HPLC methods are provided below, including a comprehensive validation protocol applicable to both.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile and thermally stable derivatives.[6] Silylation is a common and effective derivatization technique for compounds with active hydrogens.[6][7]
a. Sample Preparation (Silylation)
-
Accurately weigh approximately 10 mg of the this compound standard or sample into a clean, dry vial.
-
Add 1 mL of a suitable solvent (e.g., pyridine (B92270) or N,N-Dimethylformamide).
-
Add 200 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before injection into the GC system.
b. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.
-
Injector: Split/splitless inlet at 280°C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating the derivatized analyte.[7]
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Detector: Flame Ionization Detector (FID) at 300°C.
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) Detection
Given its polar nature, this compound is well-suited for analysis by HPLC. Several modes could be employed, including reversed-phase with an aqueous mobile phase, or Hydrophilic Interaction Liquid Chromatography (HILIC) for enhanced retention of polar analytes. Since the analyte lacks a UV chromophore, a universal detector like a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD) is appropriate.
a. Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound standard or sample.
-
Dissolve in and dilute to 10 mL with the mobile phase in a volumetric flask.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. Instrumentation and Conditions
-
HPLC System: Waters Arc HPLC System or equivalent.
-
Column: An amino-based or HILIC column (e.g., Atlantis Premier BEH Z-HILIC, 4.6 x 150 mm, 3.5 µm) would be suitable for retaining this polar compound.[5] A diol column could also provide alternative selectivity.[8]
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35°C).
Method Validation Protocol (ICH Q2(R1) Guidelines)
The following validation parameters should be assessed for either the GC or HPLC method to ensure it is suitable for its intended purpose.[1][9]
1. Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Procedure: Analyze a blank (solvent), a placebo (matrix without analyte), the analyte standard, and a sample solution. The analyte peak should be well-resolved from any other peaks. For stability-indicating methods, stressed samples (exposed to acid, base, oxidation, heat, and light) should be analyzed to demonstrate separation from degradation products.
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Procedure: Prepare a series of at least five standard solutions of this compound at different concentrations (e.g., 50% to 150% of the expected sample concentration). Plot the detector response versus the concentration and perform a linear regression analysis.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.995.[3]
3. Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Procedure: The range is confirmed by the linearity, accuracy, and precision studies. For an assay, a typical range is 80% to 120% of the test concentration.[10]
4. Accuracy: The closeness of the test results obtained by the method to the true value.
-
Procedure: Accuracy can be assessed by the recovery of a known amount of analyte spiked into a placebo matrix. Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120%) in triplicate.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0%.[4]
5. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration, or nine determinations across the specified range (3 concentrations, 3 replicates each).[9]
-
Intermediate Precision: The repeatability assay is performed by a different analyst on a different day using different equipment.
-
Acceptance Criterion: The Relative Standard Deviation (RSD) should be ≤ 2.0%.[10]
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: LOD and LOQ are typically determined based on the standard deviation of the response and the slope of the calibration curve using the formulae: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.[11]
7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
-
Procedure: Introduce small variations to the method parameters. For HPLC, this could include mobile phase composition (±2%), pH, flow rate (±10%), and column temperature (±5°C). For GC, this could include oven temperature ramp rate (±10%) and flow rate (±10%).
-
Acceptance Criterion: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by these variations.
Mandatory Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the logical workflow for validating an analytical method according to ICH guidelines.
Caption: Workflow for analytical method validation.
This guide provides a framework for developing and validating analytical methods for this compound. The specific conditions for GC and HPLC would require optimization in a laboratory setting. The validation protocol outlined ensures that the developed method will be reliable, reproducible, and fit for its intended purpose in a research or quality control environment.
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. environics.com [environics.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. derivatization of 1,2 diols - Chromatography Forum [chromforum.org]
- 8. Inertsil Diol Analytical Columns | Products | GL Sciences [glsciences.com]
- 9. database.ich.org [database.ich.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. actascientific.com [actascientific.com]
A Researcher's Guide to the Cross-Validation of Experimental and Computational Data: The Case of 1,4-di(3-hydroxypropoxy)butane
For researchers, scientists, and professionals in drug development, the rigorous validation of molecular properties is paramount. This guide provides a comparative framework for cross-validating experimental findings with computational predictions, using 1,4-di(3-hydroxypropoxy)butane—a linker molecule utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)—as a central example. By integrating experimental data with computational modeling, researchers can achieve a more comprehensive understanding of a molecule's behavior and characteristics.
Introduction to this compound
This compound (CAS No. 2052305-98-1) is a flexible, long-chain diol that serves as a linker in the development of PROTACs. Its chemical structure, characterized by a central butane (B89635) chain flanked by two hydroxypropoxy groups, imparts specific solubility and spatial properties crucial for its function in targeted protein degradation. The accurate determination of its physicochemical and spectroscopic properties is essential for its effective application in medicinal chemistry.
Data Presentation: A Comparative Overview
Table 1: Physicochemical Properties
| Property | Experimental Value | Computational Prediction | Method/Basis Set |
| Molecular Formula | C₁₀H₂₂O₄ | N/A | N/A |
| Molecular Weight | 206.28 g/mol | 206.28 g/mol | N/A |
| Melting Point | To Be Determined | To Be Determined | e.g., Molecular Dynamics |
| Boiling Point | To Be Determined | To Be Determined | e.g., QSPR models |
| Density | To Be Determined | To Be Determined | e.g., DFT |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Experimental Data (Key Signals) | Computational Prediction (Key Signals) | Method/Basis Set |
| ¹H NMR | To Be Determined | To Be Determined | e.g., GIAO/B3LYP/6-31G(d) |
| ¹³C NMR | To Be Determined | To Be Determined | e.g., GIAO/B3LYP/6-31G(d) |
| Infrared (IR) | To Be Determined (e.g., O-H, C-O, C-H stretches) | To Be Determined (Vibrational Frequencies) | e.g., B3LYP/6-31G(d) |
| Mass Spectrometry (MS) | To Be Determined (m/z of molecular ion and key fragments) | N/A | N/A |
Experimental Protocols: Methodologies for Data Acquisition
To ensure the reliability and reproducibility of experimental data, standardized protocols are essential.
Synthesis of this compound: A common synthetic route involves the Williamson ether synthesis. This would typically entail the reaction of 1,4-butanediol (B3395766) with a protected 3-halopropanol (e.g., 3-bromopropanol protected with a suitable group like tert-butyldimethylsilyl) in the presence of a strong base such as sodium hydride. Subsequent deprotection would yield the desired diol. The final product should be purified using techniques like column chromatography or distillation.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired using a high-field NMR spectrometer (e.g., 400 MHz or higher) in a suitable deuterated solvent such as CDCl₃ or D₂O.
-
Infrared (IR) Spectroscopy: IR spectra should be recorded using a Fourier-transform infrared (FTIR) spectrometer, typically as a thin film on a salt plate or using an ATR (Attenuated Total Reflectance) accessory.
-
Mass Spectrometry (MS): Mass spectra can be obtained using techniques such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the molecular weight and fragmentation pattern.
Physicochemical Property Determination:
-
Melting Point: The melting point should be determined using a calibrated melting point apparatus.
-
Boiling Point: The boiling point can be measured at a specific pressure using standard distillation apparatus.
-
Density: The density can be measured using a pycnometer or a digital density meter at a controlled temperature.
Computational Protocols: In Silico Predictions
Computational chemistry offers a powerful tool for predicting molecular properties and complementing experimental data.
Molecular Modeling and Geometry Optimization: The first step is to build the 3D structure of this compound. Due to its flexibility, a conformational search is crucial to identify the lowest energy conformers. Geometry optimization should then be performed using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set such as 6-31G(d).
Prediction of Spectroscopic Properties:
-
NMR Spectra: Chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method with the optimized geometry.
-
IR Spectra: Vibrational frequencies can be calculated from the optimized structure. The calculated frequencies are often scaled to better match experimental values.
Prediction of Physicochemical Properties:
-
Thermodynamic Properties: Properties like enthalpy of formation can be calculated from the optimized structure and vibrational frequencies.
-
Quantitative Structure-Property Relationship (QSPR): Boiling point and density can be estimated using QSPR models that correlate molecular descriptors with experimental data for a range of similar compounds.
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational results.
Conclusion
The cross-validation of experimental and computational data provides a robust methodology for characterizing molecules like this compound. While a complete experimental dataset for this specific linker is not yet publicly available, the framework presented here offers a clear guide for researchers to generate and compare these crucial data points. This integrated approach not only enhances the confidence in the determined properties but also deepens the understanding of the molecule's structure-function relationship, which is vital for its application in the rational design of novel therapeutics.
Safety Operating Guide
Navigating the Safe Handling and Disposal of 1,4-Di(3-hydroxypropoxy)butane
Personal Protective Equipment (PPE) and Safety Measures
When handling 1,4-Di(3-hydroxypropoxy)butane, a conservative approach to personal protection is recommended due to the absence of detailed toxicological data. The following table summarizes the essential PPE and safety measures to be observed.
| Protective Equipment/Measure | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary if there is a significant splash potential. | Protects against accidental splashes and contact with the eyes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and absorption. |
| Protective Clothing | A standard laboratory coat or a disposable gown. | Minimizes the risk of contamination of personal clothing. |
| Work Environment | Work should be conducted in a well-ventilated area, such as a chemical fume hood. | Reduces the potential for inhalation of any vapors or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.
Preparation:
-
Review Procedures: Before beginning any work, thoroughly review the experimental protocol and this safety guidance.
-
Gather Materials: Ensure all necessary equipment, including PPE and spill cleanup materials, are readily accessible.
-
Designated Area: Conduct all handling and experimental procedures in a designated and well-ventilated area, preferably within a chemical fume hood.
Handling:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Avoid Contact: Exercise caution to avoid direct contact with the skin, eyes, and clothing.
-
Minimize Aerosolization: Handle the substance gently to prevent the generation of dust or aerosols.
-
Labeling: Ensure all containers are clearly and accurately labeled.
Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to protect the environment and comply with regulations.
-
Waste Segregation: Collect all waste materials, including unused chemical, contaminated consumables (e.g., gloves, pipette tips), and empty containers, in a designated and properly labeled hazardous waste container.
-
Consult Regulations: Refer to your institution's and local environmental regulations for chemical waste disposal. Do not dispose of this chemical down the drain or in the general trash.
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal contractor.
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
